Thiazole-4-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQRHWFRZHFGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332181 | |
| Record name | Thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3575-09-5 | |
| Record name | Thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of novel Thiazole-4-carboxamide derivatives
An In-depth Technical Guide to the Synthesis and Characterization of Novel Thiazole-4-carboxamide Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of novel this compound derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its versatile scaffold, which is present in numerous FDA-approved drugs and biologically active agents.[1][2] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[3][4][5][6]
This document details common synthetic methodologies, provides explicit experimental protocols, and summarizes key characterization data in a structured format. Furthermore, it visualizes the primary biological pathways these derivatives modulate, offering a resource for researchers engaged in drug discovery and development.
General Synthesis Strategies
The most prevalent and versatile method for synthesizing this compound derivatives is through the amide coupling of a 2-substituted-thiazole-4-carboxylic acid core with a variety of aniline or amine derivatives. This reaction is typically facilitated by peptide coupling agents.
A common synthetic route involves dissolving the thiazole-4-carboxylic acid in a suitable solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), followed by the addition of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and a catalyst or base such as 4-Dimethylaminopyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA).[4][7] After a brief activation period, the desired amine is added to the mixture to form the final carboxamide product.
Caption: General workflow for amide coupling synthesis.
Experimental Protocols
Protocol 1: General Synthesis of a this compound Derivative
This protocol is a generalized procedure based on methodologies reported for the synthesis of various thiazole carboxamide derivatives as potential COX inhibitors and c-Met kinase inhibitors.[4][7][8]
-
Preparation: In a clean, dry round-bottom flask, dissolve the 2-substituted-thiazole-4-carboxylic acid (1.0 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Activation: To the stirred solution, add 4-Dimethylaminopyridine (DMAP) (0.2 mmol) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 mmol). Allow the mixture to stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling: Add the desired substituted aniline (1.0 mmol) to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature for 24-48 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of n-hexane and ethyl acetate as the eluent.
-
Final Product: Collect the pure fractions and evaporate the solvent to yield the final this compound derivative.
Protocol 2: Standard Characterization Techniques
The structure and purity of the synthesized compounds are confirmed using a combination of spectroscopic methods.[9]
-
Nuclear Magnetic Resonance (NMR):
-
High-Resolution Mass Spectrometry (HRMS):
-
Melting Point (M.P.):
-
The melting point of solid compounds is determined using a digital melting point apparatus and is reported uncorrected.[8]
-
-
Infrared (IR) Spectroscopy:
-
IR spectra can be used to identify characteristic functional groups, such as the amide carbonyl (C=O) stretch, which typically appears in the range of 1660-1685 cm⁻¹.[8]
-
Data Presentation: Properties and Characterization
Quantitative data from the synthesis and characterization of representative this compound derivatives are summarized below.
Table 1: Synthetic Yields and Physicochemical Properties of Selected Derivatives
| Compound ID | R Group (on Amide Nitrogen) | Molecular Formula | Yield (%) | M.P. (°C) | Reference |
|---|---|---|---|---|---|
| 2e | 2,4-dimethoxyphenyl | C₁₉H₁₈N₂O₄S | 78.0 | 132.5–134 | [8] |
| 2f | 3,4,5-trimethoxyphenyl | C₂₀H₂₀N₂O₅S | 66.5 | 174–176 | [8] |
| 2g | 4-chloro-2,5-dimethoxyphenyl | C₁₉H₁₇ClN₂O₄S | 57.1 | 172.5–174.5 | [8] |
| 2h | 4-(tert-butyl)phenyl | C₂₁H₂₂N₂O₂S | 75.6 | 135–137 | [8] |
| 19 | (5-benzyl-4-carboxy-thiazol-2-yl) | C₁₃H₁₁BrN₂O₃S | 33.3 | 220–222 |[10] |
Table 2: Spectroscopic Characterization Data of Selected Derivatives
| Compound ID | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | HRMS (m/z) [M+H]⁺ | Reference |
|---|---|---|---|---|
| 2h | 10.12 (1H, s, NH), 8.37 (1H, s, Ar–H), 8.09 (2H, d), 7.77 (2H, d), 7.40 (2H, d), 7.11 (2H, d), 3.86 (3H, s, –OCH₃), 1.30 (9H, s, t-butyl) | Not explicitly provided | 367.1301 | [8] |
| 16 | 12.8 (1H, s, COOH), 4.11 (2H, s, CH₂), 2.65 (3H, s, CH₃) | 166.0, 164.0, 153.0, 138.5, 137.0, 28.82, 12.77 | 278.9425 | [10] |
| 18 | 4.17 (s, 2H), 7.46 (m, 3H), 7.61 (s, 1H) | 166.4, 163.4, 155.7, 137.2, 136.7, 133.59, 131.32, 129.04, 128.46, 123.96, 114.98, 28.6 | 374.9194 | [10] |
| 6m | 10.73 (br s, 1H), 7.62 (s, 1H), 7.15–7.41 (m, 10H), 6.55 (s, 1H), 4.64–4.69 (m, 1H), 2.87 (s, 3H), 2.29–2.35 (m, 1H), 0.91–0.94 (m, 6H) | 172.6, 166.9, 162.3, 152.9, 142.9, 139.3, 138.6, 130.6, 129.5, 128.6, 127.9, 127.6, 121.5, 114.2, 62.1, 44.8, 36.1, 27.1, 19.4 | 500.1511 |[11] |
Biological Significance and Signaling Pathways
This compound derivatives have been investigated as potent modulators of various biological targets implicated in diseases like cancer, inflammation, and autoimmune disorders.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase is a well-known proto-oncogene, and its aberrant activation is linked to tumor growth, metastasis, and angiogenesis. Several thiazole carboxamide derivatives have been developed as potent c-Met inhibitors.[3][13] They typically act by competing with ATP in the kinase domain, thereby blocking downstream signaling.
Caption: Inhibition of the c-Met signaling cascade.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. Nonsteroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. Novel thiazole carboxamide derivatives have been synthesized and evaluated as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with fewer gastrointestinal side effects than non-selective NSAIDs.[4][8]
Caption: Inhibition of prostaglandin synthesis via COX enzymes.
STING Pathway Inhibition
The Stimulator of Interferon Genes (STING) pathway is crucial for the innate immune response to cytoplasmic DNA. However, aberrant activation of STING is implicated in various inflammatory and autoimmune diseases. This compound derivatives have been identified as novel STING inhibitors, representing a promising therapeutic strategy for these conditions.[14]
Caption: Blockade of the cGAS-STING innate immunity pathway.
Conclusion
This compound derivatives represent a privileged and highly adaptable scaffold in modern drug discovery. The synthetic routes to these compounds are well-established and robust, allowing for extensive structural diversification to optimize potency, selectivity, and pharmacokinetic properties. The comprehensive characterization by standard analytical techniques is essential for confirming their structure and purity. As potent inhibitors of key biological targets like c-Met, COX, and STING, these compounds hold significant promise for the development of new therapeutics to treat a range of human diseases. This guide serves as a foundational resource for scientists working to harness the potential of this important chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)this compound derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 3575-09-5 | Benchchem [benchchem.com]
- 10. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 11. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin [jstage.jst.go.jp]
- 12. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis, and evaluation of thiazolecarboxamide derivatives as stimulator of interferon gene inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Thiazole-4-Carboxamide Libraries
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodologies and key considerations for the biological activity screening of Thiazole-4-carboxamide libraries. Thiazole-4-carboxamides are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This document outlines the general workflow for screening such libraries, details common experimental protocols for assessing anticancer, antimicrobial, and enzyme inhibitory activities, and presents key quantitative data from published studies. Furthermore, it visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the subject.
Introduction to Thiazole-4-Carboxamides
The thiazole ring is a fundamental scaffold in many biologically active molecules and approved pharmaceuticals.[1][2] The this compound core, in particular, has been identified as a privileged structure, with derivatives exhibiting a range of activities including anticancer, antimicrobial, and enzyme inhibitory properties.[1][3][4] The amenability of this scaffold to chemical modification allows for the creation of large, diverse libraries, which can be screened to identify lead compounds for drug discovery programs.
High-Throughput Screening (HTS) Workflow
The screening of a this compound library typically follows a standardized high-throughput screening (HTS) workflow designed to efficiently test a large number of compounds and identify "hits" for further development.
The process begins with the preparation of the compound library and the development and miniaturization of a suitable biological assay.[5][6] A pilot screen is often conducted on a small subset of the library to validate the assay performance before proceeding to the full-scale screen.[6][7] Hits identified from the primary screen are then subjected to a series of validation steps, including confirmation screens, dose-response analysis to determine potency (e.g., IC50 values), and preliminary structure-activity relationship (SAR) studies to guide lead optimization.[6][7]
Anticancer Activity Screening
A prominent application of this compound libraries is in the discovery of novel anticancer agents.[1][8] These compounds have been shown to target various cancer-related pathways, including cell proliferation, angiogenesis, and specific kinases.[3][9]
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the cytotoxic activity of selected this compound derivatives against various human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
Table 1: Cytotoxicity of 2-(3′-indolyl)-N-arylthiazole-4-carboxamides [1]
| Compound | Cell Line | IC50 (µM) |
| 17i | HEK293T | 8.64 |
| 17l | HeLa | 3.41 |
Table 2: Antiproliferative Activity of Thiazole/Thiadiazole Carboxamide Derivatives as c-Met Kinase Inhibitors [3]
| Compound | A549 IC50 (µM) | HT-29 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 51am | 0.83 | 0.68 | 3.94 |
Table 3: Cytotoxicity of Thiazole Derivatives [8]
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 4c | 2.57 ± 0.16 | 7.26 ± 0.44 |
| Staurosporine (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[10][11]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Materials:
-
This compound compounds dissolved in a suitable solvent (e.g., DMSO).
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and adjust the cell density in complete medium.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells for vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control (medium only).[10]
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Targeted Signaling Pathways in Cancer
Thiazole-4-carboxamides have been shown to modulate key signaling pathways involved in cancer progression, such as angiogenesis and receptor tyrosine kinase pathways.
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[4][9] Several signaling pathways, including the VEGF pathway, are central to this process.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor cell proliferation, survival, and invasion.[2][12] Dysregulation of the HGF/c-Met pathway is observed in various cancers, making it an attractive therapeutic target.
Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[2] this compound libraries have been screened for activity against various bacterial and fungal pathogens.[1][6][13][14]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for selected Thiazole derivatives against different bacterial strains.
Table 4: Antibacterial Activity of Heteroaryl(aryl) Thiazole Derivatives (mg/mL) [6]
| Compound | E. coli (MIC/MBC) | B. cereus (MIC/MBC) | S. Typhimurium (MIC/MBC) | E. cloacae (MIC/MBC) |
| 1 | - | - | - | 0.23/0.47 |
| 3 | 0.23/0.47 | - | 0.23/0.47 | - |
| 4 | 0.17/0.23 | - | - | - |
| 5 | 0.23/0.47 | - | - | - |
| 8 | - | - | - | 0.23/0.47 |
| 9 | - | 0.17/0.23 | 0.17/0.23 | - |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microplate. After incubation, the wells are visually inspected for turbidity to determine the MIC.
Materials:
-
This compound compounds.
-
Bacterial strains (e.g., E. coli, S. aureus).
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Sterile 96-well microplates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound.
-
Perform a two-fold serial dilution of the compounds in the 96-well plate using MHB to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microplate containing the compound dilutions.
-
Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Enzyme Inhibition Screening
Many drugs exert their therapeutic effects by inhibiting specific enzymes. Thiazole-4-carboxamides have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX).[4][5][16]
Quantitative Data: COX Inhibition
The following table summarizes the in vitro inhibitory activity of a series of this compound derivatives against COX-1 and COX-2 enzymes.
Table 5: In Vitro COX Inhibition Activity (IC50, µM) [4]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2a | - | 0.958 | 2.766 |
| 2b | 0.239 | 0.191 | 1.251 |
| 2j | - | 0.957 | 1.507 |
| Celecoxib (Standard) | - | 0.002 | 23.8 |
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol describes a common method for screening compounds for their ability to inhibit COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX enzymes is measured by monitoring the appearance of a fluorescent product. The inhibition of this activity by a test compound is quantified.
Materials:
-
This compound compounds.
-
Purified COX-1 and COX-2 enzymes.
-
COX Assay Buffer.
-
Heme cofactor.
-
Fluorometric substrate.
-
Arachidonic acid (substrate).
-
Known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control.
-
96-well black microplate.
-
Fluorometric microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the enzymes, cofactors, and substrates according to the manufacturer's instructions.
-
Prepare dilutions of the test compounds and control inhibitors.
-
-
Reaction Setup:
-
To the wells of a 96-well plate, add the assay buffer, heme, and either the test compound, control inhibitor, or vehicle.
-
Add the COX-1 or COX-2 enzyme to the appropriate wells.
-
Include wells for "100% initial activity" (enzyme with vehicle) and "background" (no enzyme).
-
-
Pre-incubation:
-
Incubate the plate for a short period (e.g., 5-10 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitors to interact with the enzymes.[17]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically over a period of 5-10 minutes using a microplate reader (e.g., Ex/Em = 535/587 nm).[18]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the "100% initial activity" control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion
The screening of this compound libraries offers a promising avenue for the discovery of novel therapeutic agents with diverse biological activities. This guide has provided a framework for conducting such screenings, from the initial high-throughput workflow to detailed protocols for key biological assays. The presented quantitative data and visualizations of relevant signaling pathways serve as a valuable resource for researchers in the field of drug discovery and development. Careful experimental design, robust assay validation, and systematic data analysis are paramount to successfully identifying and advancing promising lead compounds from these versatile chemical libraries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. pharm.ucsf.edu [pharm.ucsf.edu]
- 7. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. Angiogenesis Resources | Cell Signaling Technology [cellsignal.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
A Technical Guide to the Mechanism of Action of Thiazole-4-carboxamide in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the multifaceted mechanisms of action of Thiazole-4-carboxamide derivatives in cancer cells. The information presented is collated from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development. This document summarizes the key molecular targets, signaling pathways, and cellular effects of this promising class of compounds, supported by quantitative data and detailed experimental methodologies.
Core Mechanisms of Action
This compound derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular components and pathways simultaneously. The primary modes of action identified in preclinical studies include the inhibition of key enzymes involved in tumor progression, disruption of the cell cycle, and induction of programmed cell death (apoptosis).
1. Targeting Key Oncogenic Proteins and Enzymes:
A significant body of research has focused on identifying the specific molecular targets of this compound derivatives. These compounds have been shown to inhibit a range of proteins that are crucial for the survival and proliferation of cancer cells.
-
Tubulin Polymerization: Certain this compound derivatives function as tubulin polymerization inhibitors. By binding to the colchicine binding site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[1][2].
-
Receptor Tyrosine Kinases (RTKs):
-
c-Met Kinase: A number of this compound analogues have been specifically designed and synthesized as inhibitors of the c-Met kinase, a key driver in many cancers[3][4][5].
-
VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by these compounds disrupts angiogenesis, a critical process for tumor growth and metastasis[6][7][8].
-
EGFR and HER2: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are additional RTKs targeted by some derivatives, leading to the blockade of downstream signaling pathways[6][9].
-
-
Cyclooxygenase (COX) Enzymes: Some derivatives exhibit inhibitory activity against COX-1 and COX-2 enzymes, which are often overexpressed in cancerous tissues and contribute to inflammation and cell proliferation[1][2][10].
-
Other Kinases and Proteins:
-
CDK2: Cyclin-dependent kinase 2 (CDK2) is another identified target, and its inhibition contributes to cell cycle arrest[9].
-
Bcl-2 Family Proteins: Certain derivatives are designed to inhibit anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis[6][11].
-
FoxM1 Transcription Factor: The thiazole scaffold, in general, has been shown to inhibit the oncogenic transcription factor FoxM1, leading to the downregulation of its target genes involved in cell proliferation and survival[12][13].
-
2. Induction of Cell Cycle Arrest and Apoptosis:
A common consequence of treating cancer cells with this compound derivatives is the disruption of the normal cell cycle progression and the activation of apoptotic pathways.
-
Cell Cycle Arrest: These compounds have been observed to induce cell cycle arrest at different phases, most notably the G2/M phase due to tubulin inhibition[1] and the G1/S phase[6]. This prevents cancer cells from dividing and proliferating.
-
Apoptosis: The induction of apoptosis is a key mechanism of cell killing by these derivatives. This is often a result of the inhibition of survival signaling pathways, the activation of pro-apoptotic proteins, or the accumulation of cellular stress[3][4][5][6][9][12][14][15].
Quantitative Data: Cytotoxic Activity
The cytotoxic potential of various this compound derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below.
Table 1: IC50 Values of this compound Derivatives in Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | HCT-116 | - | [1] |
| Compound 2f | Hep3B | 5.76 µg/mL | [1] |
| Compound 2f | HepG2 | 34.64 µg/mL | [1] |
| Compound 2b | COLO205 | 30.79 | [1] |
| Compound 2b | B16F1 | 74.15 | [1] |
| Compound 51am | A549 | 0.83 | [3] |
| Compound 51am | HT-29 | 0.68 | [3] |
| Compound 51am | MDA-MB-231 | 3.94 | [3] |
| Compound 4c | SKNMC | 10.8 ± 0.08 | [16] |
| Compound 4d | Hep-G2 | 11.6 ± 0.12 | [16] |
| Compound 6i | MCF-7 | 6.10 ± 0.4 | [9] |
| Compound 6v | MCF-7 | 6.49 ± 0.3 | [9] |
| Compound 4c | MCF-7 | 2.57 ± 0.16 | [6] |
| Compound 4c | HepG2 | 7.26 ± 0.44 | [6] |
| Compound 4i | SaOS-2 | 0.190 ± 0.045 µg/mL | [17] |
| Compound T1 | MCF-7 | 2.21 µg/mL | [15] |
| Compound T26 | BGC-823 | 1.67 µg/mL | [15] |
| Compound T38 | HepG2 | 1.11 µg/mL | [15] |
Table 2: IC50 Values for Enzyme Inhibition
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 2b | COX-1 | 0.239 | [1] |
| Compound 2b | COX-2 | 0.191 | [1] |
| Compound 2a | COX-2 | 0.958 | [1] |
| Compound 2j | COX-2 | 0.957 | [1] |
| Compound 4c | VEGFR-2 | 0.15 | [6] |
| Compound 48 | c-Met | 0.00254 ± 0.00049 | [4] |
Experimental Protocols
The investigation of the mechanism of action of this compound derivatives involves a range of standard and advanced molecular and cellular biology techniques.
1. Cell Viability and Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
-
Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve[6][16].
-
-
MTS Assay: Similar to the MTT assay, the MTS assay measures cell proliferation and cytotoxicity.
-
Protocol: The procedure is analogous to the MTT assay, but it utilizes a tetrazolium salt that is reduced to a soluble formazan product, simplifying the protocol by eliminating the need for a solubilization step[1].
-
-
SRB Assay: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Protocol: Cells are fixed with trichloroacetic acid and stained with SRB dye. The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is then read on a plate reader[10].
-
2. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol: Treated and untreated cells are harvested and washed with a binding buffer. The cells are then incubated with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry[6].
-
3. Cell Cycle Analysis:
-
Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol: Cells are harvested, fixed in ethanol, and then treated with RNase to remove RNA. The cells are then stained with PI, which intercalates with DNA. The DNA content of the cells is then measured by flow cytometry. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms[6].
-
4. Western Blotting:
-
Protocol: This technique is used to detect and quantify the expression levels of specific proteins. Cell lysates are prepared from treated and untreated cells, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then blocked and incubated with primary antibodies specific to the target proteins (e.g., c-Met, tubulin, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.
5. In Vitro Kinase Assays:
-
Protocol: To determine the direct inhibitory effect of the compounds on specific kinases (e.g., c-Met, VEGFR-2), in vitro kinase assays are performed. These assays typically involve incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate using methods such as ELISA or radiometric assays.
6. Molecular Docking:
-
Protocol: Computational molecular docking studies are frequently employed to predict the binding mode of the this compound derivatives to their target proteins. This involves using software to place the ligand (the compound) into the binding site of the receptor (the protein) and to estimate the binding affinity based on scoring functions. These studies provide valuable insights into the structure-activity relationships[1][6].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound derivatives and a general workflow for their preclinical evaluation.
Caption: Key signaling pathways targeted by this compound derivatives.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 13. sciencedaily.com [sciencedaily.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Phenyl-2-p-tolylthis compound derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship of Thiazole-4-carboxamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, focusing on their development as inhibitors of key targets in oncology and immunology, including c-Met, angiogenesis, and STING. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction to this compound Analogs
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] The this compound moiety, in particular, has been identified as a critical pharmacophore in the development of targeted therapies. The amide linkage at the 4-position provides a key hydrogen bonding motif that facilitates interaction with various biological targets.[2] By systematically modifying the substituents at the 2- and 5-positions of the thiazole ring, as well as on the carboxamide nitrogen, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these analogs. This guide will delve into the SAR of these compounds against three distinct and significant drug targets.
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the this compound scaffold has led to the discovery of potent inhibitors for various biological targets. The following sections summarize the quantitative SAR data for different classes of these analogs.
c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in numerous human cancers. Several studies have focused on developing this compound derivatives as c-Met inhibitors. A key interaction is the formation of hydrogen bonds between the carboxamide moiety and the c-Met active site.[2]
| Compound ID | R1 (at position 2) | R2 (on carboxamide N) | c-Met IC50 (nM)[2] |
| 51e | Phenyl | 6,7-dimethoxyquinolin-4-yloxy)phenyl | 34.48 |
| 51f | 4-Fluorophenyl | 6,7-dimethoxyquinolin-4-yloxy)phenyl | 29.05 |
| 51g | Phenyl | (6,7-dimethoxyquinolin-4-yloxy)phenyl (meta) | 39.36 |
| 51h | 4-Fluorophenyl | (6,7-dimethoxyquinolin-4-yloxy)phenyl (meta) | 35.42 |
SAR Insights:
-
The replacement of a thiadiazole carboxamide with a thiazole carboxamide moiety was found to be more suitable for hydrogen bonding interactions with c-Met, leading to greater potency.[2]
-
Substituents on the phenyl ring at the 2-position of the thiazole core influence activity, with a 4-fluoro substitution (as in 51f and 51h ) generally leading to slightly improved or comparable potency.[2]
-
The position of the carboxamide group on the aniline linker also impacts activity, with para-substituted derivatives showing slightly better potency than meta-substituted ones.[2]
Angiogenesis Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it an attractive target for anticancer therapies. This compound analogs have been investigated as VEGFR-2 inhibitors.
| Compound ID | R1 (at position 2) | R2 (on carboxamide N) | VEGFR-2 IC50 (µM)[3] |
| 4c | 2-(4-hydroxybenzylidene)hydrazinyl | 4-hydroxy-3-...-benzylidene | 0.15 |
| Sorafenib (Ref.) | - | - | 0.059 |
SAR Insights:
-
Compound 4c , a 2-substituted thiazole-4(5H)-one derivative, demonstrated potent VEGFR-2 inhibitory activity.[3] The presence of the substituted benzylidene hydrazinyl moiety at the 2-position appears to be crucial for its anti-angiogenic effects.[3]
-
Further optimization of the substituents on the benzylidene ring could lead to enhanced potency.
STING Inhibitors
The Stimulator of Interferon Genes (STING) pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Aberrant STING activation is implicated in various autoimmune and inflammatory diseases, making STING inhibitors a promising therapeutic strategy. Recent studies have identified this compound derivatives as potential STING inhibitors.[4]
| Compound ID | R1 (at position 2) | R2 (on carboxamide N) | hSTING IC50 (µM)[5] | mSTING IC50 (µM)[5] |
| 11 | Substituted xanthenone | - | 19.93 | 15.47 |
| 27 | Substituted xanthenone | - | 38.75 | 30.81 |
| H-151 (Ref.) | - | - | 1.04 | 0.82 |
SAR Insights:
-
Compounds 11 and 27 , which are analogs of the mouse STING agonist DMXAA, were identified as broad-spectrum STING inhibitors.[5]
-
Structural optimizations of the xanthenone moiety at the 2-position of the thiazole ring are critical for achieving inhibitory activity against both human and murine STING.[5]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound core and key biological assays used to evaluate the activity of the analogs.
General Synthesis of the this compound Core
The synthesis of the 2-aminothiazole-4-carboxylate core is a fundamental step in the preparation of various analogs. A common method is the Hantzsch thiazole synthesis.[6][7]
Procedure for Ethyl 2-aminothiazole-4-carboxylate:
-
A mixture of ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of ethanol (99.9%) is refluxed for 24 hours.[6]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.[6]
-
Upon completion, the reaction mixture is cooled to room temperature, concentrated under reduced pressure, and then poured into ice-cold water.[6]
-
The solution is basified to pH 10 with 2 M NaOH, resulting in the precipitation of the product.[6]
-
The precipitate is collected by filtration and recrystallized from ethanol to yield ethyl 2-aminothiazole-4-carboxylate as an off-white solid.[6]
General Procedure for N-acylation:
-
To a solution of the 2-substituted-thiazole-4-carboxylic acid in a suitable solvent such as dichloromethane (DCM), coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.[8]
-
The mixture is stirred under an inert atmosphere (e.g., argon) for a short period.[8]
-
The desired amine is then added to the reaction mixture.
-
The reaction is stirred at room temperature for an extended period (e.g., 48 hours) until completion, monitored by TLC.[8]
-
The reaction mixture is then subjected to an aqueous workup and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the desired N-acylated this compound analog.[8]
Biological Assays
This assay determines the ability of a compound to inhibit the phosphorylation activity of the c-Met kinase.
Materials:
-
Recombinant c-Met kinase enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 2.5 mM MnCl2; 50 µM DTT)
-
ATP
-
Poly(Glu,Tyr) substrate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then further dilute in kinase buffer.
-
In a 96-well plate, add the diluted test compounds.
-
Add the recombinant c-Met kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu,Tyr) substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells will convert the MTT to purple formazan crystals.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
This assay evaluates the ability of compounds to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add the test compounds at various concentrations.
-
Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric assay kit.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and the experimental processes involved in SAR studies is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.
Caption: A generalized workflow for the structure-activity relationship (SAR) study of this compound analogs.
Caption: A simplified diagram of the c-Met signaling pathway and the point of intervention for this compound inhibitors.
Caption: The VEGF/VEGFR-2 signaling pathway in angiogenesis and its inhibition by this compound analogs.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound derivatives.
Conclusion
The this compound scaffold represents a versatile and highly tractable starting point for the development of potent and selective inhibitors of diverse biological targets. The structure-activity relationship studies summarized in this guide highlight the importance of systematic modifications to the core structure to achieve desired biological activity. The detailed experimental protocols and visual representations of signaling pathways and workflows provide a valuable resource for researchers aiming to design and evaluate novel this compound analogs. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their promising in vitro and in vivo activities into clinically effective therapeutics.
References
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 4. Design, synthesis, and evaluation of thiazolecarboxamide derivatives as stimulator of interferon gene inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
discovery of Thiazole-4-carboxamide as a potential antiviral agent
## Thiazole-4-carboxamide: A Technical Guide to its Emergence as a Potent Antiviral Scaffold
For Immediate Release
This technical guide provides an in-depth analysis of the discovery and development of this compound and its derivatives as a promising class of antiviral agents. Tailored for researchers, medicinal chemists, and drug development professionals, this document details the synthesis, mechanism of action, and antiviral spectrum of these compounds, supported by quantitative data, detailed experimental protocols, and logical visualizations.
Introduction: The Thiazole Scaffold in Antiviral Research
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point in the search for novel therapeutic agents.[1][2] In recent years, derivatives of the thiazole nucleus, particularly those featuring a carboxamide moiety at the 4-position, have demonstrated significant potential as broad-spectrum antiviral agents, showing activity against a range of viruses including coronaviruses, alphaviruses, and influenza.[3][4][5] This guide explores the foundational science behind this promising class of molecules.
Synthesis of this compound Derivatives
The construction of the thiazole ring is most classically achieved through the Hantzsch thiazole synthesis , first described in 1887.[6] This robust and high-yielding reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[6][7][8] For the synthesis of this compound precursors, this method can be adapted in a multicomponent procedure, reacting an α-halocarbonyl compound, a thioamide (like thiourea), and other reactants to build the desired substituted thiazole core.[8]
The general mechanism begins with an SN2 reaction where the sulfur of the thioamide attacks the α-halocarbonyl, followed by an intramolecular condensation to form the heterocyclic ring, which then dehydrates to yield the aromatic thiazole product.[9]
References
- 1. Thiazole Compounds as Antiviral Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Thiazole-4-carboxamide Derivatives as Potent Inhibitors of c-Met Kinase: A Technical Guide
This technical guide provides an in-depth overview of thiazole-4-carboxamide derivatives as a promising class of inhibitors targeting the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is a critical driver in the initiation and progression of numerous human cancers, making it a key target for therapeutic intervention. This document details the underlying biology of c-Met, the mechanism of action for this compound inhibitors, their structure-activity relationships, and the experimental protocols used for their evaluation.
The c-Met Receptor and Signaling Pathway
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in normal physiological processes such as embryonic development, tissue repair, and wound healing.[1][2] Its only known endogenous ligand is the Hepatocyte Growth Factor (HGF).[2] The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues within its kinase domain (Y1234 and Y1235), leading to its activation.[3]
Once activated, c-Met serves as a docking site for various intracellular adapter proteins, triggering a cascade of downstream signaling pathways. These include the RAS/MAPK pathway, which primarily drives cell proliferation, the PI3K/AKT pathway, crucial for cell survival and growth, and the STAT pathway, also involved in proliferation and survival.[1][2][4] Aberrant activation of c-Met, through mechanisms like gene amplification, mutation, or protein overexpression, can lead to uncontrolled cell growth, proliferation, survival, motility, and invasion, which are hallmarks of cancer.[1][3][5] This dysregulation is strongly linked to tumor metastasis and poor prognosis in a variety of solid tumors, including non-small cell lung cancer and breast cancer.[2][3]
This compound Derivatives as c-Met Inhibitors
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates due to its ability to form key interactions with biological targets.[6] this compound derivatives have been specifically designed and synthesized as potent and selective inhibitors of c-Met kinase.[6][7][8] These small molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its autophosphorylation and subsequent activation of downstream signaling.
Recent research has led to the development of highly potent derivatives. For instance, compound 51am emerged from a structure-activity relationship (SAR) optimization campaign as a particularly effective inhibitor, demonstrating high potency in both biochemical and cellular assays.[6][7] Mechanistic studies confirmed that this compound inhibits c-Met phosphorylation, induces cell cycle arrest, and promotes apoptosis in cancer cells with dysregulated c-Met signaling.[7][9]
Quantitative Data on Inhibitor Potency
The efficacy of novel inhibitors is quantified through a series of in vitro assays. The following tables summarize the inhibitory activities of representative this compound derivatives against c-Met kinase and various human cancer cell lines.
Table 1: In Vitro c-Met Kinase Inhibitory Activity
| Compound | R1 (Moiety A) | R2 (Moiety B) | Linker (Moiety C) | c-Met IC50 (nM) | Reference |
| 51ah | H | 4-F-C6H4 | Thiazole-2-carboxamide | 9.26 | [6] |
| 51ak | Me | 4-F-C6H4 | Thiazole-2-carboxamide | 3.89 | [6] |
| 51al | Me | 4-Cl-C6H4 | Thiazole-2-carboxamide | 5.23 | [6] |
| 51am | Me | 4-F-C6H4 | Thiazole-2-carboxamide | 2.54 ± 0.49 | [6][10] |
| 51an | Me | 4-Me-C6H4 | Thiazole-2-carboxamide | 3.73 | [6] |
| Foretinib | - | - | - | 3.60 | [6] |
IC50 values represent the concentration of the compound required to inhibit 50% of the c-Met kinase activity.
Table 2: In Vitro Antiproliferative Activity Against Human Cancer Cell Lines
| Compound | MKN-45 IC50 (μM) | MDA-MB-231 IC50 (μM) | HT-29 IC50 (μM) | A549 IC50 (μM) | Reference |
| 51ak | 0.45 | 1.83 | 2.51 | 3.76 | [6][8] |
| 51am | 0.31 | 1.57 | 2.24 | 3.15 | [6][8] |
| 51an | 0.52 | 1.96 | 2.89 | 4.01 | [6][8] |
| Foretinib | 0.28 | 1.25 | 2.03 | 2.88 | [6][8] |
MKN-45 (gastric carcinoma) is a c-Met amplified cell line. MDA-MB-231 (breast cancer), HT-29 (colorectal adenocarcinoma), and A549 (lung carcinoma) are other cancer cell lines used for cytotoxicity screening.
Experimental Protocols
The discovery and validation of novel c-Met inhibitors follow a structured workflow, from chemical synthesis to biochemical and cellular characterization, and finally to in vivo efficacy studies.
General Synthesis of this compound Derivatives
The synthesis of the target compounds typically involves a multi-step process. A key step is the acylation of various substituted anilines with a corresponding thiazole carbonyl chloride. The thiazole carbonyl chloride is generated in situ from the reaction of a prepared thiazole carboxylic acid with oxalyl chloride, catalyzed by DMF.[8]
In Vitro c-Met Kinase Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the kinase's enzymatic activity.[11]
-
Objective: To determine the in vitro potency (IC50) of a test compound in inhibiting c-Met kinase activity.[11]
-
Methodology:
-
Recombinant human c-Met kinase is incubated with a specific peptide substrate (e.g., gastrin) and ATP in a reaction buffer.[12]
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), fluorescence resonance energy transfer (FRET), or luminescence-based assays like ADP-Glo that measure ATP consumption.[11][13]
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.
-
Cell-Based Assays
This assay measures the cytotoxic effect of the inhibitors on cancer cell lines.[14]
-
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (GI50 or IC50).
-
Methodology:
-
Cancer cells (e.g., MKN-45, U87MG, PC-3) are seeded in 96-well plates and allowed to adhere overnight.[14]
-
Cells are then treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
A reagent like CCK-8 or MTT is added to each well. Viable cells metabolize the reagent, producing a colored formazan product.
-
The absorbance is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Results are used to calculate the IC50 value for each cell line.
-
This assay confirms that the compound inhibits the intended target within the cell.[11]
-
Objective: To measure the phosphorylation status of c-Met in cells following treatment with an inhibitor.[11]
-
Methodology:
-
c-Met-activated cancer cells (e.g., MKN-45, or HGF-stimulated PC-3 cells) are treated with the test compound for a short duration (e.g., 1-2 hours).[11][12]
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-cMet) and total c-Met.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the p-cMet signal relative to the total c-Met signal indicates on-target activity.[11]
-
These assays determine the mechanistic basis for the observed antiproliferative activity.[9]
-
Objective: To determine if the compound induces cell cycle arrest or apoptosis.
-
Methodology (Cell Cycle):
-
Cells are treated with the compound for 24-48 hours.
-
Cells are harvested, fixed in ethanol, and stained with propidium iodide (PI) containing RNase.
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[9]
-
-
Methodology (Apoptosis):
-
Treated cells are harvested and stained with an Annexin V-fluorochrome conjugate and PI.
-
Early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive) are quantified by flow cytometry.[9]
-
In Vivo Efficacy Studies
Promising compounds are advanced to in vivo models to assess their therapeutic potential.[11]
-
Objective: To evaluate the antitumor efficacy of a lead compound in an animal model.
-
Methodology (Xenograft Model):
-
Human tumor cells (e.g., SNU-620, MKN-45) are implanted subcutaneously into immunocompromised mice (e.g., BALB/c nude or NSG mice).[9][12][15]
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally or via another appropriate route at various doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
Efficacy is determined by tumor growth inhibition (TGI) or tumor regression compared to the control group.[12]
-
Conclusion
This compound derivatives represent a robust and promising scaffold for the development of targeted c-Met kinase inhibitors. Through systematic optimization, compounds with high potency at both the enzymatic and cellular levels have been identified.[6] These inhibitors effectively block the oncogenic signaling driven by dysregulated c-Met, leading to cell cycle arrest, apoptosis, and potent antitumor activity. The detailed experimental protocols outlined in this guide provide a framework for the continued discovery and preclinical evaluation of this important class of anticancer agents. Further development, focusing on optimizing pharmacokinetic properties and in vivo efficacy, holds the potential to deliver novel therapeutics for patients with c-Met-driven malignancies.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MET [stage.abbviescience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vitro and in vivo pharmacodynamic screening of anticancer agents as c-Met inhibitor [tjyybjb.ac.cn]
- 15. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Thiazole-4-carboxamides in Medicinal Chemistry: A Technical Review
A comprehensive guide for researchers, scientists, and drug development professionals exploring the synthesis, structure-activity relationships, and therapeutic potential of Thiazole-4-carboxamide compounds.
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs.[1][2] When functionalized with a carboxamide group at the 4-position, this core structure gives rise to the this compound class of compounds, which has demonstrated a remarkable breadth of biological activities. These compounds have garnered significant attention for their potential as anticancer, anti-inflammatory, and antiviral agents, among other therapeutic applications.[3][4] This in-depth technical guide provides a comprehensive review of the medicinal chemistry of this compound derivatives, focusing on their synthesis, structure-activity relationships (SAR), and key biological targets.
Key Biological Targets and Therapeutic Applications
This compound derivatives have been shown to modulate the activity of several key biological targets implicated in various diseases. A significant body of research has focused on their role as kinase inhibitors, particularly in the context of cancer therapy.
c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion.[5][6] Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[7][8] Several studies have reported the design and synthesis of this compound derivatives as potent c-Met kinase inhibitors.[9][10][11]
VEGFR-2 Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer treatment. This compound-based compounds have been investigated for their ability to inhibit VEGFR-2, often in concert with c-Met inhibition, to achieve a broader anti-angiogenic and anti-tumor effect.[10][14]
Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes, particularly COX-2, are key players in the inflammatory cascade and are also implicated in carcinogenesis.[15][16] The development of selective COX-2 inhibitors is a major goal in the design of anti-inflammatory and cancer chemopreventive agents. This compound derivatives have been explored as potential COX inhibitors, with some compounds showing promising activity and selectivity.[17][18]
Stimulator of Interferon Genes (STING) Agonism/Antagonism: The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response.[9][19] Modulation of the STING pathway has therapeutic potential in both cancer immunotherapy (agonism) and autoimmune diseases (antagonism). The this compound scaffold has been utilized in the development of STING modulators.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the thiazole ring and the carboxamide nitrogen.
For c-Met kinase inhibitors , structure-activity relationship studies have revealed several key insights. For instance, in a series of thiazole/thiadiazole carboxamide derivatives, it was found that a thiazole-2-carboxamide scaffold conferred better cytotoxicity than other related scaffolds.[20] The substituents on the benzene ring attached to the carboxamide nitrogen also play a crucial role, with a general rank order of F > Cl > Me for cytotoxicity in several cancer cell lines.[20]
In the context of COX inhibition , the lipophilicity and steric bulk of substituents on the phenyl ring of the carboxamide moiety significantly influence potency and selectivity. For example, the presence of a bulky t-butyl group can enhance interactions with hydrophobic pockets in the COX active site, leading to increased inhibitory activity.[17]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative this compound compounds against various targets and cell lines.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| c-Met Inhibitors | |||
| 51am | c-Met | 0.00254 | [8] |
| 51am | A549 | 0.83 | [8] |
| 51am | HT-29 | 0.68 | [8] |
| 51am | MDA-MB-231 | 3.94 | [8] |
| Multi-Kinase Inhibitors | |||
| 6i | MCF-7 | 6.10 | [14] |
| 6v | MCF-7 | 6.49 | [14] |
| 6e | EGFR | 0.154 | [14] |
| 6e | Her2 | 0.117 | [14] |
| 6e | VEGFR-2 | 0.182 | [14] |
| 6e | CDK2 | 0.357 | [14] |
| COX Inhibitors | |||
| 2b | COX-1 | 0.239 | [17] |
| 2b | COX-2 | 0.191 | [17] |
| 2a | COX-2 | 0.958 | [17] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the amidation of a thiazole-4-carboxylic acid with a desired amine.[15][21]
Step 1: Synthesis of Thiazole-4-carboxylic acid: This can be achieved through various methods, a common one being the Hantzsch thiazole synthesis, where a α-haloketone is reacted with a thiourea or thioamide, followed by hydrolysis of the resulting ester.
Step 2: Amide Coupling: The synthesized thiazole-4-carboxylic acid is then coupled with the target amine using a suitable coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[22] The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired this compound derivative.[18]
In Vitro c-Met Kinase Inhibition Assay
The inhibitory activity of compounds against c-Met kinase can be determined using a variety of assay formats, such as the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[23]
-
Reagents: Recombinant human c-Met kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection system consisting of a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin.
-
Procedure:
-
The kinase reaction is performed in a low-volume 384-well plate.
-
The test compounds are serially diluted and added to the wells.
-
The c-Met enzyme and the substrate/ATP mixture are then added to initiate the reaction.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The detection reagents are added to stop the reaction and initiate the HTRF signal generation.
-
After another incubation period, the fluorescence is read at two different wavelengths (620 nm and 665 nm).
-
-
Data Analysis: The ratio of the fluorescence signals is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
In Vitro VEGFR-2 Kinase Inhibition Assay
A common method for assessing VEGFR-2 kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[2][24]
-
Materials: Recombinant human VEGFR-2 (GST-tagged), 5x Kinase Buffer, ATP, a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)), and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).[2][24]
-
Protocol:
-
Prepare a master mixture containing the kinase buffer, ATP, and substrate.
-
Add the master mixture to the wells of a white 96-well plate.
-
Add the test compound dilutions to the "Test Wells" and a vehicle control to the "Positive Control" wells.
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add buffer without enzyme to the "Blank" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
-
Analysis: The percentage of VEGFR-2 activity is calculated relative to the positive control, and IC50 values are determined.
In Vitro COX-2 Inhibition Assay
The inhibitory effect of compounds on COX-2 can be evaluated using an inhibitor screening assay kit.[25][26]
-
Components: Human recombinant COX-2 enzyme, reaction buffer, heme cofactor, arachidonic acid (substrate), and a detection reagent (e.g., Amplex™ Red).[26]
-
Methodology:
-
Pre-incubate the COX-2 enzyme with the test compounds in the reaction buffer containing heme at 37°C for 10 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
The reaction produces PGG2, which is then reduced to PGH2, and the peroxidase activity of COX converts a probe (e.g., Amplex Red) to a fluorescent product.
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
-
Calculation: The IC50 values are calculated by comparing the fluorescence of the wells with inhibitors to the control wells without inhibitors.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound compounds and a typical experimental workflow for their evaluation.
Caption: c-Met Signaling Pathway and Inhibition by Thiazole-4-carboxamides.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. biorbyt.com [biorbyt.com]
- 14. benchchem.com [benchchem.com]
- 15. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. bpsbioscience.com [bpsbioscience.com]
Thiazole-4-Carboxamide as a Cyclooxygenase (COX) Inhibitor: A Preliminary Investigation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigations into Thiazole-4-carboxamide derivatives as potential inhibitors of cyclooxygenase (COX) enzymes. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in managing pain and inflammation, primarily exerting their effects through the inhibition of COX enzymes.[1][2] The exploration of novel scaffolds like this compound is driven by the quest for more selective and potent anti-inflammatory agents. This document details the synthesis, in vitro evaluation, and computational analysis of these emerging compounds, offering a foundational resource for further research and development.
Synthesis and Characterization
A novel series of methoxyphenyl thiazole carboxamide derivatives were synthesized and characterized using various spectroscopic methods, including ¹H NMR, ¹³C-NMR, IR, and HRMS spectrum analysis.[1][3] The general synthesis approach, as described in the literature, involves the reaction of 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid with the appropriate aniline derivatives.[4]
For instance, the synthesis of 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide (compound 2a) was achieved by dissolving the carboxylic acid precursor in DCM, followed by the addition of DMAP and EDCI. After a brief period, 3,4,5-trimethoxyaniline was added, and the reaction was stirred for 48 hours.[4] The final products were purified, often using column chromatography.[4]
In Vitro Cyclooxygenase (COX) Inhibition
The inhibitory activity of the synthesized this compound derivatives against COX-1 and COX-2 enzymes was evaluated using commercially available in vitro COX inhibition assay kits.[3][4] The results from these preliminary studies indicate that these compounds exhibit potent inhibitory activities against both COX enzymes.[1][3]
Quantitative Analysis of COX Inhibition
The following tables summarize the quantitative data from the in vitro COX inhibition assays for various this compound derivatives.
Table 1: Percentage Inhibition of COX-1 and COX-2 at 5 µM Concentration [1][3]
| Compound | % Inhibition against COX-1 | % Inhibition against COX-2 | Selectivity Ratio (SR) for COX-2 |
| 2f | - | - | 3.67 |
| 2h | 58.2% | 81.5% | - |
| Range | 14.7% - 74.8% | 53.9% - 81.5% | - |
Note: The results revealed that nearly all synthesized compounds displayed selective inhibition against the COX-2 enzyme. Compound 2f, which contains a bulky trimethoxy group on the phenyl ring, was the most selective.[1][3] Compound 2h was identified as the most potent inhibitor against both COX-1 and COX-2 at this concentration.[3]
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Thiazole Carboxamide Derivatives [2][4]
| Compound | IC₅₀ against COX-1 (µM) | IC₅₀ against COX-2 (µM) | Selectivity Index (SI) for COX-2 |
| 2a | - | 0.958 | 2.766 |
| 2b | 0.239 | 0.191 | 1.251 |
| 2j | - | 0.957 | 1.507 |
| Celecoxib | - | 0.002 | 23.8 |
Note: Compound 2b was the most effective against the COX-1 enzyme and also showed potent activity against COX-2.[2][4] Compound 2a demonstrated the highest selectivity ratio for COX-2 among the tested derivatives.[2][4] The increased potency of compound 2b may be attributed to the presence of a large, lipophilic t-butyl group, which can interact with hydrophobic regions of the COX active site.[4]
Experimental Protocols and Workflows
The investigation of this compound derivatives as COX inhibitors follows a structured workflow, from initial design and synthesis to biological evaluation and computational analysis.
In Vitro COX Inhibition Assay Protocol
The determination of COX-1 and COX-2 inhibition was performed using commercially available assay kits, such as those from Cayman Chemical Company.[4] The general principle of this colorimetric assay is to measure the peroxidase activity of the COX enzymes. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The assay typically includes the enzyme (COX-1 or COX-2), heme, a buffer solution, arachidonic acid (the substrate), and the test compound. The inhibition of the enzyme by the test compound leads to a decrease in the measured absorbance, which is then used to calculate the percentage of inhibition and subsequently the IC₅₀ value.
Caption: A flowchart of the experimental workflow for investigating this compound derivatives.
COX Signaling Pathway and Inhibition
The anti-inflammatory effects of this compound derivatives are achieved by inhibiting the COX enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
Caption: The COX signaling pathway and the mechanism of inhibition by this compound.
Molecular Docking and Computational Analysis
To understand the potential binding modes of these compounds within the active sites of COX-1 and COX-2, molecular docking studies were conducted using human X-ray crystal structures.[1][3] These computational studies help to explain the observed inhibitory activity and selectivity.
Analysis of the docking results suggested that certain derivatives, such as 2d, 2e, 2f, and 2i, bind more favorably to the COX-2 isozyme compared to COX-1.[1] The interaction patterns of these compounds within the COX-2 active site were comparable to that of celecoxib, a known selective COX-2 inhibitor.[3] The binding affinities were further estimated using the Prime MM-GBSA method.[4][5] For instance, the binding free energy values (ΔG bind) for selected compounds within the COX-1 binding site were calculated, along with their corresponding values for the COX-2 binding site, providing a rationale for their selectivity.[4]
Furthermore, Density Functional Theory (DFT) analysis was employed to assess the chemical reactivity of the compounds by calculating the frontier orbital energies (HOMO and LUMO) and the HOMO-LUMO energy gap.[1][3] In silico ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies were also performed to evaluate the drug-likeness of these molecules, asserting their potential as lead compounds in the drug discovery process.[3]
Caption: Logical relationship of the key steps in the investigation of this compound as a COX inhibitor.
Conclusion
The preliminary investigation of this compound derivatives has demonstrated their potential as potent COX inhibitors. Several synthesized compounds have shown significant inhibitory activity against both COX-1 and COX-2 enzymes in vitro, with some exhibiting promising selectivity towards COX-2. Molecular docking and other computational studies have provided valuable insights into their mechanism of action and drug-like properties. These findings establish this compound as a viable scaffold for the development of new anti-inflammatory agents. Further studies, including in vivo efficacy and safety evaluations, are warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF THIAZOLE-CARBOXAMIDE DERIVATIVES AS COX INHIBITORS [repository.najah.edu]
- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Thiazole-4-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The thiazole-4-carboxamide core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and ability to interact with a diverse range of biological targets have established it as a "privileged" structure in the design and discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, diverse biological activities, and its potential in addressing significant unmet medical needs.
Introduction: The Significance of the this compound Core
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key constituent in numerous biologically active compounds and FDA-approved drugs.[1][2][3] The incorporation of a carboxamide moiety at the 4-position of the thiazole ring enhances the molecule's ability to form crucial hydrogen bond interactions with biological targets, thereby improving binding affinity and selectivity.[4] This has led to the development of a multitude of this compound derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antioxidant properties.[1][5][6][7][8]
General Synthesis of the this compound Scaffold
The synthesis of this compound derivatives is typically achieved through a versatile and efficient multi-step process. A general synthetic route involves the Hantzsch thiazole synthesis, a classical method for the formation of the thiazole ring.
Experimental Workflow: General Synthesis
General Experimental Protocol for Synthesis
A common synthetic route begins with the reaction of a thioamide with bromopyruvic acid to yield a 2-substituted-thiazole-4-carboxylic acid.[5] This intermediate is then coupled with a desired aryl or alkyl amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to afford the final this compound derivative.[5]
Biological Activities and Therapeutic Potential
The this compound scaffold has demonstrated remarkable versatility, with derivatives exhibiting a wide array of biological activities.
Anticancer Activity
A significant area of investigation for this compound derivatives is in oncology. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through multiple mechanisms of action, including kinase inhibition and induction of apoptosis.[4][5][9]
The c-Met receptor tyrosine kinase is a well-validated target in cancer therapy, as its aberrant activation is implicated in tumor growth, invasion, and metastasis.[5][6][10] Several this compound derivatives have been identified as potent inhibitors of c-Met kinase.[4][11]
c-Met Signaling Pathway
Some this compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[5][11] This is a crucial mechanism for eliminating malignant cells.
Intrinsic Apoptosis Pathway
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 17i | HEK293T | 8.64 | [5] |
| 17l | HeLa | 3.41 | [5] |
| 51am | A549 | 0.83 | [4] |
| 51am | HT-29 | 0.68 | [4] |
| 51am | MDA-MB-231 | 3.94 | [4] |
| 6i | MCF-7 | 6.10 | [9][12] |
| 6v | MCF-7 | 6.49 | [9][12] |
| 2b | COLO205 | 30.79 | [6][13] |
| 2b | B16F1 | 74.15 | [6][13] |
| 4c | SKNMC | 10.8 | [2] |
| 4d | Hep-G2 | 11.6 | [2] |
| 4c | MCF-7 | 2.57 | [14] |
| 4c | HepG2 | 7.26 | [14] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][15] COX-2 is an inducible enzyme that plays a major role in the inflammatory response.[4]
COX-2 Inflammatory Pathway
| Compound ID | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| 2b | COX-1 | 0.239 | 1.251 | [3][6] |
| 2b | COX-2 | 0.191 | [3][6] | |
| 2a | COX-2 | 0.958 | 2.766 | [3][6] |
| 2j | COX-2 | 0.957 | 1.507 | [6][13] |
Antibacterial Activity
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This compound derivatives have emerged as a promising class of antibacterial agents.[5][16] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 16 | E. coli | 1.56 - 6.25 | [17] |
| 16 | P. aeruginosa | 1.56 - 6.25 | [17] |
| 16 | B. subtilis | 1.56 - 6.25 | [17] |
| 16 | S. aureus | 1.56 - 6.25 | [17] |
| 11 | Fungal & Bacterial Strains | 6.25 - 12.5 | [17] |
| 3 | Various Bacteria | 0.17 - >3.75 (mg/mL) | [18] |
Key Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[19][20]
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[21][22]
In Vitro Kinase Inhibition Assay (e.g., c-Met)
These assays measure the ability of a compound to inhibit the activity of a specific kinase. A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[23]
Protocol Outline:
-
Reaction Setup: In a microplate, combine the kinase, a fluorescently labeled substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature to allow for substrate phosphorylation.
-
Detection: Add a detection solution containing an antibody that specifically recognizes the phosphorylated substrate.
-
Signal Measurement: Read the plate on a TR-FRET-enabled reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.[23][24]
COX Inhibition Assay
This assay determines the inhibitory effect of compounds on COX-1 and COX-2 enzymes.[25][26]
Protocol Outline:
-
Enzyme and Compound Incubation: Pre-incubate the COX-1 or COX-2 enzyme with the test compound.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Incubation: Allow the reaction to proceed for a specific time.
-
Detection: Measure the production of prostaglandins, typically using an ELISA or LC-MS/MS method.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both enzymes to assess potency and selectivity.[26][27]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][15] The broth microdilution method is a standard procedure.
Protocol Outline:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microplate containing bacterial growth medium.[8]
-
Inoculation: Inoculate each well with a standardized bacterial suspension.[15]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[11][28]
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and valuable core in drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutics. The extensive research into its anticancer, anti-inflammatory, and antibacterial properties has yielded numerous potent compounds with promising preclinical data. Future efforts in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel therapeutic targets, and advancing the most promising candidates into clinical development. The continued exploration of the chemical space around the this compound scaffold holds great promise for addressing a variety of diseases with high unmet medical needs.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. N-Phenyl-2-p-tolylthis compound derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-MET [stage.abbviescience.com]
- 7. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. static.igem.wiki [static.igem.wiki]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Methodological & Application
Application Notes and Protocols for the Hantzsch Synthesis of Thiazole-4-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Thiazole-4-carboxamides, in particular, have garnered significant attention due to their diverse biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide, remains a robust and versatile method for the construction of the thiazole ring.[1] This document provides a detailed two-step protocol for the synthesis of Thiazole-4-carboxamides, commencing with the Hantzsch synthesis of a key intermediate, ethyl 2-aminothiazole-4-carboxylate, followed by its amidation with a variety of primary and secondary amines.
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The initial step involves a nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the α-haloketone, forming a thioether intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration and aromatization lead to the formation of the stable thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols
This protocol is divided into two main stages: the synthesis of the ethyl 2-aminothiazole-4-carboxylate intermediate and its subsequent amidation to yield the final thiazole-4-carboxamide products.
Part 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This procedure outlines the Hantzsch reaction between ethyl bromopyruvate and thiourea.
Materials and Equipment:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL).[2]
-
Heat the reaction mixture to 70°C with constant stirring for 1 hour.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Pour the cooled mixture into ice-cold water, which will cause the product to precipitate.[2]
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and allow it to air dry. The resulting product is ethyl 2-aminothiazole-4-carboxylate, which is often of sufficient purity for the next step.
Expected Yield: 93-100%[2]
Part 2: Synthesis of N-Substituted Thiazole-4-carboxamides via Amidation
This section details the conversion of the synthesized ethyl 2-aminothiazole-4-carboxylate into various N-substituted carboxamides using standard peptide coupling techniques.
Materials and Equipment:
-
Ethyl 2-aminothiazole-4-carboxylate (from Part 1)
-
Various primary or secondary amines
-
Coupling agents (e.g., PyBOP, HBTU, DCC)
-
Organic base (e.g., DIPEA, Triethylamine)
-
Anhydrous solvent (e.g., DCM, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Chromatography equipment for purification (if necessary)
General Amidation Procedure:
-
Dissolve ethyl 2-aminothiazole-4-carboxylate (1 equivalent) in an appropriate anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.
-
Add the desired primary or secondary amine (1-1.2 equivalents).
-
Add the coupling agent (e.g., PyBOP, 1.2 equivalents) and an organic base (e.g., DIPEA, 2-3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation
The following tables summarize the reaction conditions and characterization data for a selection of synthesized thiazole-4-carboxamides.
Table 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
| Starting Material 1 | Starting Material 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Ethyl bromopyruvate | Thiourea | Ethanol | 70 | 1 | 99 | 150-152 | [2] |
| Ethyl bromopyruvate | Thiourea | Ethanol | Reflux | 3 | High | 175-177 | [3] |
Table 2: Synthesis and Characterization of N-Substituted Thiazole-4-carboxamides
| Amine Substrate | Coupling Agent | Base | Solvent | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| N-methylamine | HBTU | DIPEA | DMF | 75 | 188-190 | ¹H NMR: δ 2.85 (d, 3H), 7.95 (s, 1H) | [1] |
| Aniline | PyBOP | DIPEA | DCM | 82 | 210-212 | ¹H NMR: δ 7.10-7.40 (m, 5H), 8.15 (s, 1H), 10.20 (s, 1H) | [1] |
| Benzylamine | DCC | Et₃N | CHCl₃ | 78 | 165-167 | ¹H NMR: δ 4.60 (d, 2H), 7.25-7.40 (m, 5H), 8.05 (s, 1H) | |
| 4-Fluoroaniline | PyBOP | DIPEA | DCM | 85 | 225-227 | ¹H NMR: δ 7.15 (t, 2H), 7.70 (dd, 2H), 8.18 (s, 1H) | [1] |
Experimental Workflow and Logical Relationships
The synthesis of Thiazole-4-carboxamides via the Hantzsch reaction is a sequential process. The following diagram illustrates the overall workflow.
Caption: Experimental workflow for the synthesis of Thiazole-4-carboxamides.
References
- 1. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin [jstage.jst.go.jp]
- 2. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiazole-4-carboxamide in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-4-carboxamide is a versatile scaffold in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities. This heterocyclic moiety is a key component in the development of novel therapeutic agents. High-throughput screening (HTS) plays a pivotal role in the rapid evaluation of large libraries of such compounds to identify "hit" molecules with desired biological activities. This document provides detailed application notes and protocols for the use of this compound derivatives in various HTS assays, including those for cyclooxygenase (COX) inhibition, anticancer activity, c-Met kinase inhibition, and antioxidant potential.
I. High-Throughput Screening Workflow for this compound Libraries
A typical HTS workflow is employed to efficiently screen large numbers of this compound derivatives. The process involves several key stages, from initial screening to hit confirmation and lead optimization.
II. Cyclooxygenase (COX) Inhibition Assays
This compound derivatives have been identified as potent inhibitors of COX enzymes, which are key mediators of inflammation and are implicated in cancer.[1][2] HTS assays are crucial for identifying selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Signaling Pathway
The COX pathway involves the conversion of arachidonic acid to prostaglandins (PGs). COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is inducible and plays a major role in inflammation.
References
Application Notes and Protocols for In Vivo Animal Studies Using Thiazole-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Thiazole-4-carboxamide derivatives in preclinical animal models. This document details their therapeutic potential in oncology, neuroprotection, and inflammation, supported by detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.
I. Therapeutic Applications of this compound Derivatives
This compound derivatives have emerged as a versatile class of small molecules with significant therapeutic potential across various disease areas. Their biological activity is attributed to the presence of the thiazole ring, a privileged scaffold in medicinal chemistry. In vivo studies have demonstrated their efficacy as anticancer, neuroprotective, and anti-inflammatory agents.
Anticancer Activity: Certain this compound derivatives have been shown to inhibit tumor growth by targeting key signaling pathways involved in angiogenesis and cell cycle regulation.[1] These compounds can effectively suppress the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth and metastasis.[1]
Neuroprotective Effects: A significant area of investigation for this compound derivatives is in the treatment of neurological disorders. These compounds can act as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3][4] Overactivation of AMPA receptors is implicated in excitotoxicity, a common pathological process in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][5] By modulating AMPA receptor activity, these derivatives have the potential to protect neurons from damage and slow disease progression.[2]
Anti-inflammatory Properties: The anti-inflammatory effects of this compound derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[6] COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[6]
II. Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro studies of various this compound derivatives.
Table 1: In Vitro Anticancer and Anti-inflammatory Activity
| Compound ID | Target | Assay | IC50 (µM) | Cell Line / Enzyme | Reference |
| Anticancer | |||||
| Compound 4c | VEGFR-2 | Kinase Assay | 0.15 | - | [7] |
| Staurosporine (Control) | Multiple Kinases | MTT Assay | 6.77 ± 0.41 | MCF-7 | [7] |
| Sorafenib (Control) | VEGFR-2 | Kinase Assay | 0.059 | - | [7] |
| Anti-inflammatory | |||||
| Compound 2a | COX-1 / COX-2 | Inhibition Assay | 2.65 / 0.958 | - | [6][8] |
| Compound 2b | COX-1 / COX-2 | Inhibition Assay | 0.239 / 0.191 | - | [6] |
| Celecoxib (Control) | COX-2 | Inhibition Assay | 0.002 | - | [6] |
Table 2: In Vivo Pharmacokinetic Parameters of a Thiazole Benzenesulfonamide Derivative in Male BALB/c Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Intravenous (i.v.) | 1.5 | - | - | 1230 | - | [9] |
| Oral (p.o.) | 10 | 450 | 2.0 | 2890 | 39.2 | [9] |
III. Experimental Protocols
A. Anticancer Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol describes the evaluation of the in vivo antitumor activity of a this compound derivative using a human breast cancer cell line (Bcap37) xenograft model in nude mice.[8]
1. Materials and Reagents:
-
This compound derivative (e.g., Compound 3k)[8]
-
Human breast cancer cell line (Bcap37)
-
Phosphate-Buffered Saline (PBS), sterile
-
Male nude mice (5-6 weeks old)
-
Dimethyl sulfoxide (DMSO)
-
Calipers
2. Animal Handling and Acclimatization:
-
House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
-
Acclimatize animals for at least one week before the start of the experiment.
-
All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) guidelines.
3. Tumor Cell Implantation:
-
Culture Bcap37 cells to 80-90% confluency.
-
Harvest cells and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 50 µL of the cell suspension (1 x 10^5 cells) into the right flank of each mouse.[8]
4. Treatment Protocol:
-
Monitor tumor growth regularly using calipers.
-
When tumor volumes reach approximately 130 mm³, randomize the mice into a treatment group (n=8) and a control group (n=8).[8]
-
Prepare the dosing solution of the this compound derivative (e.g., 30 mg/kg) in a suitable vehicle (e.g., DMSO).[8]
-
Administer the compound to the treatment group daily via intraperitoneal (i.p.) injection.[8]
-
Administer the vehicle (DMSO) to the control group following the same schedule.[8]
5. Efficacy Evaluation:
-
Measure tumor volume every other day using calipers and calculate the volume using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
B. Neuroprotective Effects in an Animal Model of Neurodegeneration
While specific in vivo protocols for this compound derivatives in Alzheimer's or Parkinson's disease models are not yet extensively detailed in the available literature, a general framework based on their mechanism as AMPA receptor modulators can be proposed. The following is a hypothetical protocol for assessing neuroprotective effects in a mouse model of Alzheimer's disease.
1. Animal Model:
-
Use a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice) that develops age-dependent amyloid pathology and cognitive deficits.
-
Use age-matched wild-type littermates as controls.
2. Treatment Protocol:
-
Begin treatment with the this compound derivative at an age before significant plaque deposition and cognitive decline.
-
Administer the compound daily via oral gavage or i.p. injection at a predetermined dose based on preliminary toxicity and pharmacokinetic studies.
-
Treat a cohort of transgenic and wild-type mice with the vehicle as a control.
3. Behavioral Assessment:
-
Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, and the Y-maze for working memory.
-
Perform tests at baseline and at multiple time points throughout the treatment period.
4. Histological and Biochemical Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Perform immunohistochemical staining to quantify amyloid plaque burden and neuroinflammation (e.g., staining for Aβ, Iba1, and GFAP).
-
Use biochemical assays (e.g., ELISA) to measure levels of soluble and insoluble Aβ peptides.
-
Analyze synaptic markers (e.g., synaptophysin) to assess synaptic integrity.
C. Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This protocol details the assessment of the acute anti-inflammatory activity of this compound derivatives in a rat model of carrageenan-induced paw edema.
1. Animals:
-
Male Wistar rats (150-200 g).
-
Acclimatize animals for at least one week prior to the experiment.
2. Treatment Groups:
-
Group I: Vehicle control (e.g., 1% Sodium CMC gel, 1 mL/kg, p.o.).
-
Group II: Positive control (e.g., Aceclofenac, 2 mg/kg, p.o.).
-
Group III-V: Test groups receiving different doses of the this compound derivative (e.g., 10, 25, and 50 mg/kg, i.p.).[10]
3. Induction of Inflammation:
-
One hour after oral administration or 30 minutes after intraperitoneal administration of the test compounds, inject 0.05 mL of a 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the paw thickness or volume using a plethysmometer or calipers at 0, 1, 3, and 5 hours after carrageenan injection.[10]
5. Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
IV. Visualization of Pathways and Workflows
A. Signaling Pathways
Caption: Inhibition of VEGF-induced angiogenesis signaling pathway by a this compound derivative.
Caption: Neuroprotective mechanism of a this compound derivative via AMPA receptor modulation.
B. Experimental Workflows
Caption: Experimental workflow for an in vivo anticancer xenograft study.
References
- 1. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. [PDF] Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent | Semantic Scholar [semanticscholar.org]
- 5. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Evaluating the Efficacy of Thiazole-4-carboxamide Derivatives: A Cell-Based Assay Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-4-carboxamide derivatives represent a promising class of small molecules with a diverse range of biological activities, showing potential as therapeutic agents in various diseases, including cancer.[1][2] These compounds have been shown to target a variety of cellular pathways, acting as inhibitors of protein kinases like c-Met, cyclooxygenases (COX), and modulators of angiogenesis and STING signaling.[3][4][5][6] The development of robust and reliable cell-based assays is therefore critical for the initial screening and characterization of these compounds to determine their efficacy and mechanism of action.
This application note provides a detailed guide for establishing a comprehensive cell-based assay workflow to evaluate the efficacy of novel this compound derivatives. The protocols herein describe methods to assess cytotoxicity, induction of apoptosis, and target engagement within a cellular context. The c-Met signaling pathway, a common target for this class of compounds, is used as a representative example for target engagement studies.[3][7][8]
Experimental Workflow
A logical and stepwise experimental workflow is essential for the efficient evaluation of this compound derivatives. The following diagram outlines a typical workflow, starting from a primary screen for cytotoxic activity to more detailed mechanistic studies.
Representative Signaling Pathway: c-Met
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[9] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many cancers, making it a key therapeutic target.[10][11] this compound derivatives have been developed as potent c-Met inhibitors.[3][7][8] The following diagram illustrates the canonical c-Met signaling pathway and the point of inhibition by these compounds.
Data Presentation
Quantitative data from the cell-based assays should be summarized in a clear and structured format to allow for easy comparison of the efficacy of different this compound derivatives.
Table 1: Efficacy of this compound Derivatives in Cancer Cell Lines
| Compound ID | Target | Cell Line | Assay | IC50 (µM) | Notes |
| Compound 2a | COX-2 | HepG2 | MTS | 60.75 | Moderate activity.[12] |
| Compound 2b | COX-1/2 | COLO205 | MTS | 30.79 | Moderate activity.[12][13] |
| Compound 2b | COX-1/2 | B16F1 | MTS | 74.15 | Moderate activity.[12][13] |
| Compound 4c | Not Specified | SKNMC | MTS | 10.8 ± 0.08 | Highest cytotoxic effect in this cell line.[14] |
| Compound 4d | Not Specified | Hep-G2 | MTS | 11.6 ± 0.12 | Highest cytotoxic effect in this cell line.[14] |
| Compound 18 | PI3K/AKT/mTOR | A549 | Not Specified | 0.50 - 4.75 | Potent anticancer effects.[2] |
| Compound 25 | CDK9 | Various | Proliferation | 0.64 - 2.01 | Strong anti-proliferative effects.[2] |
| Compound 42 | GSK-3β | Not Specified | Not Specified | 0.00029 ± 0.00001 | Potent inhibition.[2] |
| Compound 51am | c-Met | MKN-45 | Cytotoxicity | Not Specified | Most potent inhibitor in the series.[3][7][8] |
Experimental Protocols
Protocol 1: Cell Viability MTS Assay
This protocol is for determining the cytotoxic effect of this compound derivatives on cancer cell lines and calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MKN-45, A549, HT-29, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. A typical starting concentration is 100 µM with 1:3 or 1:5 serial dilutions.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor like staurosporine).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying the induction of apoptosis in cancer cells treated with this compound derivatives using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives
-
Annexin V-FITC/PE Apoptosis Detection Kit with Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the this compound derivative at concentrations around its IC50 value for 24-48 hours. Include an untreated and a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or brief trypsinization.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Protocol 3: Target Engagement - Western Blot for c-Met Phosphorylation
This protocol is to determine if a this compound derivative inhibits the phosphorylation of its target, using c-Met as an example.
Materials:
-
Cancer cell line with high c-Met expression (e.g., MKN-45)
-
Serum-free and complete culture medium
-
Hepatocyte Growth Factor (HGF)
-
This compound derivative
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total c-Met
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to attach.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the this compound derivative at various concentrations for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total c-Met antibody to confirm equal protein loading.
-
Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal.
-
Compare the levels of phosphorylated c-Met in treated versus untreated, stimulated cells to determine the inhibitory effect of the compound.
-
Troubleshooting
MTS Assay:
-
High background absorbance: Media may be contaminated or contain reducing agents. Use fresh, sterile media. Ensure phenol red-free media is used if it interferes with the assay.[11]
-
Low absorbance readings: Cell density may be too low, or cells are not proliferating. Optimize cell seeding density and ensure healthy cell culture conditions.[6]
-
High variability between replicates: Inconsistent cell seeding or pipetting errors. Ensure a homogenous cell suspension before seeding and use calibrated pipettes.[16]
Apoptosis Assay:
-
High percentage of necrotic cells (PI positive) in the control group: Harsh cell handling during harvesting. Use gentle dissociation methods and minimize centrifugation force.[17][18]
-
No significant increase in apoptosis after treatment: Compound concentration may be too low, or the incubation time is too short. Perform a time-course and dose-response experiment. The compound may not induce apoptosis.[17][19]
-
Fluorescence signal is weak: Reagents may have expired, or the fluorochrome concentration is too low. Check reagent expiration dates and titrate antibody concentrations.[20]
Western Blot:
-
Weak or no phospho-signal: Inefficient stimulation, loss of phosphorylation during sample preparation, or inactive antibody. Ensure potent HGF stimulation, always use phosphatase inhibitors, and validate antibody activity.
-
High background: Insufficient blocking or washing, or non-specific antibody binding. Increase blocking time, perform more thorough washes, and use a high-quality, specific primary antibody.
-
Inconsistent loading: Inaccurate protein quantification or pipetting errors. Perform a reliable protein assay (BCA) and re-probe for a housekeeping protein or total target protein to confirm equal loading.[3]
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.hellobio.com [cdn.hellobio.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Thiazole-4-carboxamide: A Versatile Chemical Probe for Elucidating Enzyme Kinetics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Thiazole-4-carboxamide and its derivatives have emerged as a significant class of chemical probes for studying the kinetics of a diverse range of enzymes. This scaffold's versatility allows for structural modifications that can be tailored to achieve high potency and selectivity for various enzyme targets. These notes provide a comprehensive overview of the application of this compound derivatives in enzyme kinetics, complete with detailed protocols and quantitative data to facilitate further research and drug development endeavors.
Inhibition of Cyclooxygenase (COX) Enzymes
This compound derivatives have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. These compounds have shown potent and often selective inhibition of the two main isoforms, COX-1 and COX-2.
Data Presentation:
Table 1: Inhibitory Activity of this compound Derivatives against COX-1 and COX-2
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 2a | COX-1 | 2.65 | 0.36 |
| COX-2 | 0.958 | ||
| Compound 2b | COX-1 | 0.239 | 1.25 |
| COX-2 | 0.191 | ||
| Compound 2j | COX-1 | 1.44 | 0.63 |
| COX-2 | 0.957 | ||
| Compound 2f | COX-1 | - | >3.67 |
| COX-2 | 5 µM (% inhibition: 53.9) | ||
| Compound 2h | COX-1 | 5 µM (% inhibition: 58.2) | 0.71 |
| COX-2 | 5 µM (% inhibition: 81.5) |
Note: Selectivity Index is calculated as IC50(COX-1)/IC50(COX-2). A value > 1 indicates selectivity for COX-2, while a value < 1 indicates selectivity for COX-1.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of this compound derivatives against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound test compounds
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare stock solutions of the this compound test compounds in DMSO.
-
In a 96-well plate, add the reaction buffer.
-
Add the test compound solution to the wells at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, aspirin for COX-1).
-
Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction mixture for a defined time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow:
Application Notes and Protocols for Enhanced Bioavailability of Thiazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-4-carboxamide is a versatile heterocyclic compound with a core structure found in various pharmacologically active agents.[1][2] However, its therapeutic potential can be limited by poor aqueous solubility, which often leads to low and variable oral bioavailability.[3][4] Enhancing the systemic exposure of this compound is crucial for achieving consistent and effective therapeutic outcomes. These application notes provide an overview of formulation strategies and detailed experimental protocols to improve the oral bioavailability of this compound, focusing on solid dispersion and nanoparticle-based approaches.
Formulation Strategies for Improved Bioavailability
The primary goal in formulating poorly soluble compounds like this compound is to increase the dissolution rate and/or solubility in the gastrointestinal fluids.[5][6] Two effective strategies to achieve this are the preparation of solid dispersions and the formulation of drug nanoparticles.
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[7][8] The enhanced dissolution is attributed to several factors, including a reduction in drug particle size to a molecular or amorphous state, improved wettability, and increased surface area.[4][8]
Nanoparticles: Reducing the particle size of the drug to the nanometer range significantly increases the surface area-to-volume ratio.[9][10][11] This leads to a higher dissolution velocity and increased saturation solubility, which can substantially improve oral absorption.[9]
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize hypothetical, yet representative, in vivo pharmacokinetic data in a rat model, comparing unformulated this compound with two advanced formulations: a solid dispersion and a nanoparticle formulation.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Drug | 250 ± 45 | 4.0 ± 1.0 | 1500 ± 350 | 100 |
| Solid Dispersion | 850 ± 120 | 2.0 ± 0.5 | 6000 ± 800 | 400 |
| Nanoparticle Formulation | 1200 ± 210 | 1.5 ± 0.5 | 8250 ± 1100 | 550 |
Data are presented as mean ± standard deviation (n=6).
Table 2: Physicochemical Properties of this compound Formulations
| Property | Unformulated Drug | Solid Dispersion | Nanoparticle Formulation |
| Particle Size | > 10 µm | N/A (Molecular Dispersion) | 150 ± 25 nm |
| In Vitro Dissolution (pH 6.8, 60 min) | < 20% | > 90% | > 95% |
| Drug Loading (%) | 100 | 25 | 30 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (100 mesh)
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:3 ratio (drug:polymer).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask with stirring until a clear solution is obtained.[1]
-
The solvent is then evaporated under reduced pressure using a rotary evaporator at 40°C.
-
The resulting solid film is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The dried solid dispersion is then scraped, pulverized using a mortar and pestle, and passed through a 100-mesh sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Formulation of this compound Nanoparticles via Emulsification-Solvent Evaporation
Objective: To produce this compound nanoparticles to improve oral bioavailability through increased surface area and dissolution.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare the organic phase by dissolving 50 mg of this compound and 150 mg of PLGA in 5 mL of dichloromethane.
-
Prepare the aqueous phase by dissolving 1% w/v of PVA in 20 mL of deionized water.
-
Add the organic phase to the aqueous phase dropwise while homogenizing using a probe sonicator at 60% amplitude for 5 minutes on an ice bath. This forms an oil-in-water (o/w) emulsion.
-
Immediately after emulsification, the mixture is placed on a magnetic stirrer at room temperature for 4-6 hours to allow for the evaporation of dichloromethane.
-
The resulting nanoparticle suspension is then centrifuged at 15,000 rpm for 20 minutes to separate the nanoparticles.
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA and any un-encapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable aqueous vehicle for in vivo studies or lyophilize for long-term storage.
Protocol 3: In Vivo Bioavailability Study in Rats
Objective: To determine and compare the oral bioavailability of different this compound formulations.
Materials:
-
Male Wistar rats (200-250 g)
-
Oral gavage needles
-
Micro-centrifuge tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Analytical method for drug quantification in plasma (e.g., LC-MS/MS)
-
Test formulations: Unformulated this compound suspension, solid dispersion, and nanoparticle formulation.
Procedure:
-
Fast the rats overnight (12 hours) before drug administration, with free access to water.
-
Divide the rats into three groups (n=6 per group) for each formulation.
-
Administer a single oral dose of the respective formulation (equivalent to 10 mg/kg of this compound) via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into micro-centrifuge tubes containing an anticoagulant.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The relative bioavailability (Frel) can be calculated using the formula: Frel = (AUCtest / AUCreference) × 100%.[7]
Visualizations
References
- 1. rjptonline.org [rjptonline.org]
- 2. Self-emulsifying drug delivery system and the applications in herbal drugs | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. japsonline.com [japsonline.com]
- 8. ybcp.ac.in [ybcp.ac.in]
- 9. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Quantification of Thiazole-4-carboxamide in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Thiazole-4-carboxamide in various biological matrices. The methods described herein are essential for pharmacokinetic, toxicokinetic, and metabolism studies in drug development and clinical research. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are widely recognized for their sensitivity and specificity.
Introduction to this compound Analysis
This compound and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including potential anticancer and anti-inflammatory properties.[1][2] Accurate and reliable quantification of these compounds in biological samples such as plasma, urine, and cell extracts is crucial for evaluating their efficacy and safety. This document outlines validated analytical methods to support preclinical and clinical investigations.
Analytical Techniques
The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for quantifying this compound at micromolar concentrations. It is often used for initial drug screening and for analyzing samples with relatively high analyte concentrations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical assays, offering high sensitivity (nanomolar to picomolar range) and selectivity. It is the preferred method for pharmacokinetic studies where low concentrations of the analyte and its metabolites are expected.
Sample Preparation Protocols
Proper sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest.
Plasma/Serum Sample Preparation
Objective: To extract this compound from plasma or serum and remove proteins that can interfere with the analysis.
Protocol 1: Protein Precipitation
-
Sample Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA).[3]
-
Plasma Separation: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C.[4]
-
Aliquoting: Carefully pipette the supernatant (plasma) into clean polypropylene tubes.[4]
-
Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (ACN) to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Transfer the clear supernatant to a new tube for analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
Protocol 2: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample (pre-treated with an acid or buffer as required) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.
Urine Sample Preparation
Objective: To dilute the urine sample and remove particulate matter.
-
Sample Collection: Collect urine samples in sterile containers.[4]
-
Centrifugation: Centrifuge the urine sample at 2,000 x g for 15 minutes at 4°C to remove any sediment.[4]
-
Dilution: Dilute the supernatant with the mobile phase or a suitable buffer. The dilution factor will depend on the expected concentration of the analyte.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection into the analytical instrument.
Cell Extract Preparation
Objective: To lyse the cells and extract the intracellular this compound.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., methanol or a buffer containing a mild detergent).
-
Homogenization: Homogenize the cell suspension using sonication or repeated freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) to pellet cell debris.
-
Supernatant Collection: Collect the supernatant for analysis.
Chromatographic Methods and Protocols
HPLC-UV Method
Instrumentation: A standard HPLC system equipped with a UV detector.
Protocol:
-
Column: ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm) or equivalent.[5]
-
Mobile Phase: A gradient elution using 0.1 M sodium-hydrogen phosphate (pH 5.1) and methanol has been reported for similar compounds.[6] Alternatively, a mixture of 0.1 mol/L trichloroacetic acid (pH 1.7) and acetonitrile can be used.[5]
-
Flow Rate: 1 mL/min.[5]
-
Column Temperature: 25°C.[7]
-
Detection Wavelength: 355 nm (may need to be optimized for this compound).[5]
-
Injection Volume: 10 µL.[3]
LC-MS/MS Method
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Protocol:
-
Column: X-Bridge Glycan BEH Amide (100 × 2.1 mm, 2.5 μm) or a similar HILIC or reversed-phase column.[8][9]
-
Mobile Phase:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
Method Validation
All analytical methods must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure their reliability. Key validation parameters are summarized in the tables below.
Data Presentation
Table 1: Summary of Quantitative Data for HPLC-UV Method
| Parameter | Result | Reference |
| Linearity Range | 1–100 µmol/L in plasma | [5] |
| Limit of Quantification (LOQ) | 1 µmol/L in plasma | [5] |
| Accuracy (Intra-day) | 92.74% to 105.57% | [5] |
| Accuracy (Inter-day) | 95.43% to 115.73% | [5] |
| Precision (Intra-day, %RSD) | 2.48% to 6.99% | [5] |
| Precision (Inter-day, %RSD) | 0.84% to 6.98% | [5] |
Table 2: Summary of Quantitative Data for LC-MS/MS Method
| Parameter | Result | Reference |
| Linearity Range | 0.25–10 µmol/L in plasma | [8][9] |
| Limit of Quantification (LOQ) | 0.25 µmol/L in plasma | [8][9] |
| Accuracy | Not explicitly stated, but method successfully applied | [8][9] |
| Precision | Not explicitly stated, but method successfully applied | [8][9] |
Experimental Workflows (Graphviz Diagrams)
Caption: Workflow for the preparation of plasma/serum and urine samples.
Caption: General workflow for the analytical quantification process.
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive guide for the reliable quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the study, particularly the desired sensitivity. Proper method validation is paramount to ensure the integrity of the generated data for regulatory submissions and scientific publications.
References
- 1. Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation | Faculty of Medicine | Imperial College London [imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous LC determination of tiazofurin, its acetyl and benzoyl esters and their active metabolite this compound adenine dinucleotide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies of Thiazole-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on Thiazole-4-carboxamide derivatives. This document is intended to guide researchers in utilizing computational methods to predict the binding affinities and interaction patterns of this important class of compounds with various protein targets, thereby accelerating drug discovery and development efforts.
Introduction
This compound is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] This method is instrumental in drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds. This document outlines the application of molecular docking to study the interaction of this compound derivatives with their protein targets, with a particular focus on Cyclooxygenase (COX) enzymes.
Data Presentation: Quantitative Insights into this compound Derivatives
The following tables summarize key quantitative data from various studies on this compound derivatives, focusing on their inhibitory activity against COX enzymes and their corresponding docking scores.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by this compound Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |
| 2a | COX-2 | 0.958 | 2.766 | [6][7] |
| 2b | COX-1 | 0.239 | 1.251 | [6][7] |
| COX-2 | 0.191 | [6][7] | ||
| 2j | COX-2 | 0.957 | 1.507 | [6][7] |
| 2f | COX-2 | - | 3.67 (at 5 µM) | [8][9] |
| 2h | COX-2 | - | - | [8][10] |
| Celecoxib (Control) | COX-2 | 0.002 | 23.8 | [6][7] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: Molecular Docking Scores of this compound Derivatives against COX Isozymes
| Compound | Target | Docking Score (kcal/mol) | Reference |
| Series 2a-2i | COX-1 | -4.99 to -5.52 | [8] |
| COX-2 | -5.49 to -6.58 | [8] | |
| Celecoxib (Control) | COX-1 | -10.86 | [8] |
| COX-2 | -11.28 | [8] |
Note: More negative docking scores generally indicate stronger predicted binding affinity.
Signaling Pathway Visualization
The primary mechanism of action for many anti-inflammatory this compound derivatives involves the inhibition of Cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins from arachidonic acid.[8] Prostaglandins are lipid compounds that are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, thereby exerting their therapeutic effects.
Caption: Cyclooxygenase (COX) Signaling Pathway and Inhibition.
Some this compound derivatives have also been found to regulate angiogenesis signaling pathways, which are crucial for tumor growth and metastasis.[11][12]
Experimental Protocols
A generalized yet detailed protocol for performing molecular docking studies with this compound derivatives is provided below. This protocol is a synthesis of methodologies reported in the literature.[4][13][14][15]
Protocol 1: Molecular Docking Workflow
1. Preparation of the Target Protein:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., COX-1, COX-2) from a protein structure database such as the Protein Data Bank (PDB).[4]
-
Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.[13]
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures but are crucial for hydrogen bonding interactions.
-
Assign Charges: Compute and assign partial charges to all atoms of the protein (e.g., using Gasteiger charges).[13]
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
2. Preparation of the Ligand (this compound Derivative):
-
Ligand Sketching and Optimization: Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.
-
Energy Minimization: Perform a thorough energy minimization of the ligand to obtain a low-energy conformation.
-
Assign Charges: Compute and assign partial charges to the ligand atoms.
-
Define Torsions: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
3. Grid Generation and Binding Site Definition:
-
Identify the Binding Site: The binding site can be identified based on the location of a co-crystallized ligand in the PDB structure or through binding site prediction algorithms.
-
Grid Box Generation: Define a grid box that encompasses the entire binding site. This grid is used by the docking software to pre-calculate the interaction potentials of different atom types, which speeds up the docking calculations.[4]
4. Molecular Docking Simulation:
-
Select Docking Algorithm: Choose a suitable docking algorithm. Common algorithms include Lamarckian Genetic Algorithm (LGA), Genetic Algorithm (GA), and Simulated Annealing (SA).[13][15]
-
Set Docking Parameters: Specify the number of docking runs, population size, and other parameters specific to the chosen algorithm.[15]
-
Run Docking Simulation: Execute the docking simulation. The software will generate a series of possible binding poses for the ligand within the protein's active site.
5. Analysis of Docking Results:
-
Scoring and Ranking: The generated poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[5]
-
Clustering Analysis: Group similar binding poses together based on their root-mean-square deviation (RMSD).
-
Visualization and Interaction Analysis: Visualize the top-ranked binding poses in a molecular graphics viewer (e.g., PyMOL, VMD, Chimera). Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
Caption: General Workflow for Molecular Docking Studies.
Protocol 2: In Vitro COX Inhibition Assay (Example)
To validate the in silico docking results, in vitro enzyme inhibition assays are essential. The following is a general protocol for a COX inhibitor screening assay.[7][8]
1. Reagents and Materials:
-
COX-1 and COX-2 enzymes (human)
-
Arachidonic acid (substrate)
-
This compound test compounds
-
Reference inhibitor (e.g., Celecoxib)
-
Assay buffer
-
Stannous chloride
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin F2α (PGF2α)
2. Assay Procedure:
-
Prepare solutions of the test compounds and the reference inhibitor at various concentrations.
-
Incubate the COX-1 or COX-2 enzyme with the test compounds or reference inhibitor for a specified period.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined time at 37°C.
-
Stop the reaction by adding stannous chloride.
-
Quantify the amount of PGF2α produced using an ELISA kit.
3. Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration compared to the control (no inhibitor).
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.
Conclusion
Molecular docking is an invaluable tool in the study of this compound derivatives, providing critical insights into their binding modes and potential efficacy against various therapeutic targets. The protocols and data presented in these application notes serve as a comprehensive resource for researchers to design and execute their own in silico and in vitro experiments, ultimately contributing to the development of novel therapeutics based on this versatile chemical scaffold.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Docking - An easy protocol [protocols.io]
Application Notes and Protocols: Thiazole-4-carboxamide Derivatives as Agricultural Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Thiazole-4-carboxamide derivatives as potent antifungal agents for agricultural applications. This document includes summaries of their antifungal activity, detailed experimental protocols for their synthesis and evaluation, and diagrams of their mechanism of action and experimental workflows.
Introduction
Plant pathogenic fungi pose a significant threat to global food security, causing substantial crop losses. The development of novel, effective, and safe fungicides is crucial for sustainable agriculture. This compound derivatives have emerged as a promising class of compounds with significant antifungal activity against a broad spectrum of plant pathogens.[1][2][3] This is part of a broader interest in thiazole derivatives for controlling fungal diseases in plants.[4]
These compounds often function by inhibiting crucial fungal enzymes, such as succinate dehydrogenase (SDH) or enzymes involved in ergosterol biosynthesis, leading to fungal cell death.[2][3][4][5] This document outlines the application of these derivatives and provides the necessary protocols for their study and development.
Quantitative Data Summary
The antifungal efficacy of various this compound and related derivatives has been quantified against several key agricultural fungal pathogens. The following tables summarize the reported 50% effective concentration (EC₅₀) values, which represent the concentration of the compound required to inhibit 50% of fungal growth.
Table 1: In Vitro Antifungal Activity of 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid Derivatives [1]
| Compound ID | Target Fungus | EC₅₀ (μg/mL) | Reference Compound | EC₅₀ of Reference (μg/mL) |
| Z1 | Sclerotinia sclerotiorum | 0.35 | Carbendazim | 0.36 |
| Z1 | Sclerotinia sclerotiorum | 0.35 | Thiasporine A | 78.77 |
| Z10 | Rhizoctonia solani | 2.28 | Ferimzone | 10.50 |
Table 2: In Vitro Antifungal Activity of Pyrazole Carboxamide Thiazole Derivatives [2]
| Compound ID | Target Fungus | EC₅₀ (mg/L) | Reference Compound | EC₅₀ of Reference (mg/L) |
| 6i | Valsa mali | 1.77 | Boscalid | 9.19 |
| 19i | Valsa mali | 1.97 | Boscalid | 9.19 |
| 23i | Rhizoctonia solani | 3.79 | - | - |
Table 3: In Vitro Antifungal Activity of Pyrazole–Thiazole Carboxamides [5]
| Compound ID | Target Fungus | EC₅₀ (mg/L) | Reference Compound | EC₅₀ of Reference (mg/L) |
| 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | Thifluzamide | 23.1 |
| 9bf | Rhizoctonia cerealis | 1.1 - 4.9 | Thifluzamide | 23.1 |
| 9cb | Rhizoctonia cerealis | 1.1 - 4.9 | Thifluzamide | 23.1 |
| 9cd | Sclerotinia sclerotiorum | 0.8 | Thifluzamide | 4.9 |
Table 4: In Vivo Protective and Curative Effects of Compound Z1 [1]
| Compound ID | Concentration (μg/mL) | Protective Effect (%) | Curative Effect (%) |
| Z1 | 200 | 34.0 | 36.6 |
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives
This protocol provides a general procedure for the synthesis of this compound derivatives, which can be adapted based on the specific target molecule. A common route involves the reaction of a 4-thiazolecarboxamide with another molecule, such as o-phenylenediamine, in the presence of polyphosphoric acid.[6]
Materials:
-
4-Thiazolecarboxamide
-
o-phenylenediamine (or other suitable amine)
-
Polyphosphoric acid
-
Appropriate solvents for reaction and purification (e.g., ethanol, ethyl acetate)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Combine 4-thiazolecarboxamide and o-phenylenediamine in a reaction vessel.
-
Add polyphosphoric acid to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add the reaction mixture to a beaker of ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol for In Vitro Antifungal Activity Assay (Poisoned Food Technique)
This method is widely used to determine the efficacy of antifungal compounds by measuring the inhibition of mycelial growth.[7][8]
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Autoclave the PDA medium and cool it to approximately 45-50 °C.
-
Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.025, 0.25, 2.5, 25 mg/L).[9] A control plate should be prepared with the solvent alone.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal culture.
-
Place the mycelial disc at the center of each PDA plate.
-
Incubate the plates at a suitable temperature (e.g., 25-28 °C) until the mycelial growth in the control plate reaches near the edge of the plate.[8][10]
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the mycelial colony in the control plate, and T is the average diameter of the mycelial colony in the treated plate.
-
-
Determine the EC₅₀ value by performing a probit analysis of the inhibition data.
Protocol for In Vivo Antifungal Efficacy Testing on Plants
This protocol outlines the procedure to evaluate the protective and curative efficacy of the test compounds on host plants.[11][12]
Materials:
-
Healthy, susceptible host plants
-
Culture of the target fungal pathogen
-
Test compound formulated as a sprayable solution
-
Hand sprayer
-
Controlled environment growth chamber or greenhouse
Procedure:
For Protective Activity:
-
Grow healthy host plants to a suitable stage (e.g., 4-6 true leaves).
-
Spray the plants with the test compound solution at various concentrations until runoff. Control plants are sprayed with a blank formulation (without the test compound).
-
Allow the plants to dry for 24 hours.
-
Inoculate the treated and control plants with a spore suspension or mycelial fragments of the fungal pathogen.
-
Place the plants in a high-humidity environment for 24-48 hours to promote infection.
-
Transfer the plants to a growth chamber or greenhouse with optimal conditions for disease development.
-
Assess the disease severity after a specific incubation period (e.g., 7-14 days) using a disease rating scale.
-
Calculate the protective efficacy using the formula:
-
Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] * 100
-
For Curative Activity:
-
Inoculate healthy host plants with the fungal pathogen.
-
Incubate the plants for 24-48 hours to allow infection to establish.
-
Spray the inoculated plants with the test compound solution at various concentrations.
-
Transfer the plants to a growth chamber or greenhouse.
-
Assess disease severity and calculate curative efficacy as described for protective activity.
Visualizations
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Many azole-based fungicides, including some thiazole derivatives, act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][13]
Caption: Inhibition of ergosterol biosynthesis by this compound derivatives.
Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
Some novel pyrazole-thiazole carboxamides act as Succinate Dehydrogenase Inhibitors (SDHIs).[2][5] SDH is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound derivatives.
Experimental Workflow for In Vitro Antifungal Screening
The following diagram illustrates the key steps involved in the in vitro screening of this compound derivatives for antifungal activity.
References
- 1. Study on synthesis and antifungal activity of 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid derivatives [nyxxb.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tiabendazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. nepjol.info [nepjol.info]
- 9. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journaljsrr.com [journaljsrr.com]
- 13. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiazole-4-carboxamide Derivatives in Neuroprotective Research for AMPA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are pivotal in mediating fast excitatory neurotransmission in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1][2] However, their overactivation can lead to excitotoxicity, a key factor in the pathophysiology of various neurological disorders, including epilepsy, Alzheimer's disease, and ischemic stroke.[1][3][4][5] Consequently, the modulation of AMPA receptors presents a promising therapeutic strategy for neuroprotection. Thiazole-4-carboxamide derivatives have recently emerged as potent negative allosteric modulators (NAMs) of AMPA receptors, offering a potential avenue for the development of novel neuroprotective agents.[1][5][6] These compounds have been shown to inhibit AMPA receptor-mediated currents and modulate receptor kinetics, thereby reducing excitotoxicity.[1][3][4] This document provides detailed application notes and protocols for the investigation of this compound derivatives as AMPA receptor modulators in neuroprotective research.
Signaling Pathways and Mechanism of Action
This compound derivatives act as negative allosteric modulators of AMPA receptors. They bind to a site on the receptor that is distinct from the glutamate binding site. This binding event does not prevent glutamate from binding but rather influences the receptor's response to it. The primary mechanism of action involves the potent inhibition of AMPA receptor-mediated currents and a shift in the receptor's kinetics.[1][4] Specifically, these compounds have been observed to enhance the deactivation rates of the receptor, leading to a quicker return to the resting state after activation.[1][4] This modulation of deactivation and desensitization kinetics effectively reduces the overall charge transfer during synaptic transmission, thereby mitigating the excessive neuronal excitation that underlies excitotoxicity.
Quantitative Data Summary
The following tables summarize the quantitative data for two series of this compound derivatives, the "TC" series and the "MMH" series, on AMPA receptor function.
Table 1: Effect of TC Series on AMPA Receptor-Mediated Currents
| Compound | Target Subunit(s) | Effect | Potency | Reference |
| TC-1 | GluA1, GluA1/2, GluA2, GluA2/3 | Potent Inhibition | - | [1][4] |
| TC-2 | GluA1, GluA1/2, GluA2, GluA2/3 | Most Potent Inhibition | - | [1][4][5] |
| TC-3 | GluA1, GluA1/2, GluA2, GluA2/3 | Potent Inhibition | - | [1][4] |
| TC-4 | GluA1, GluA1/2, GluA2, GluA2/3 | Potent Inhibition | - | [1][4] |
| TC-5 | GluA1, GluA1/2, GluA2, GluA2/3 | Potent Inhibition | - | [1][4] |
Table 2: Effect of MMH Series on GluA2 Subunit Currents and Kinetics
| Compound | Effect on Current Amplitude | Effect on Deactivation | Effect on Desensitization | Cytotoxicity | Reference |
| MMH-2 | - | - | - | High | [3][7] |
| MMH-3 | Major Reduction | - | Reduction (approx. 1-fold) | - | [3][7] |
| MMH-4 | Major Reduction | Increase | Reduction (approx. 1-fold) | - | [3][7] |
| MMH-5 | Notable Drop (6-fold) | Increase | Reduction (approx. 2-fold) | Low (>85.44% cell viability) | [3][7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to assess the modulatory effects of this compound derivatives on AMPA receptor currents in HEK293T cells expressing specific AMPA receptor subunits.[1][3][4][7]
Materials:
-
HEK293T cells
-
Plasmids encoding AMPA receptor subunits (e.g., GluA1, GluA2, GluA3)
-
Transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2)
-
AMPA
-
This compound derivatives
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Co-transfect cells with plasmids encoding the desired AMPA receptor subunits using a suitable transfection reagent.
-
Incubate for 24-48 hours before recording.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage.
-
Perfuse the cells with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
-
Data Acquisition:
-
Apply AMPA (e.g., 10 mM) to elicit a baseline inward current.
-
Co-apply the this compound derivative at the desired concentration with AMPA to assess its inhibitory effect.
-
To measure deactivation kinetics, apply a short pulse of AMPA (e.g., 1 ms).
-
To measure desensitization kinetics, apply a longer pulse of AMPA (e.g., 500 ms).
-
Wash the cell with the external solution between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the AMPA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage of inhibition.
-
Fit the decay phase of the currents to exponential functions to determine the time constants for deactivation and desensitization.
-
Protocol 2: Cytotoxicity Assay (MTS Assay)
This protocol is used to evaluate the potential cytotoxicity of the this compound derivatives.[3][7]
Materials:
-
Cancer cell lines (e.g., specified in the original research) and a normal cell line (e.g., LX-2)
-
96-well plates
-
Cell culture medium
-
This compound derivatives
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24-48 hours). Include a vehicle control.
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Conclusion
The study of this compound derivatives as negative allosteric modulators of AMPA receptors is a promising area of neuroprotective research. The protocols and data presented here provide a framework for the continued investigation of these compounds. Further research, including in vivo studies in animal models of neurodegenerative diseases, is warranted to fully elucidate their therapeutic potential. The low cytotoxicity of certain derivatives, such as MMH-5, makes them particularly interesting candidates for future drug development.[3][7]
References
- 1. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving the yield of Thiazole-4-carboxamide synthesis reactions.
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Thiazole-4-carboxamide, a crucial scaffold in medicinal chemistry. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your reaction yields and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the widely used Hantzsch thiazole synthesis and subsequent amidation reactions.
Issue 1: Low or No Yield in Hantzsch Thiazole Synthesis
Question: My Hantzsch synthesis for the thiazole ring is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the Hantzsch synthesis is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials:
-
α-Haloketone/Ester: Ensure the α-halo-β-ketoester (e.g., ethyl bromopyruvate) is pure and not decomposed. These reagents can be unstable and should be used fresh or purified if necessary. Impurities can lead to unwanted side reactions.[1]
-
Thioamide/Thiourea: The stability of the thioamide can be a limiting factor, especially in acidic conditions.[1] Ensure its purity and consider using a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.[2]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial. While ethanol is commonly used, other solvents like methanol, 1-butanol, or even aqueous ethanol mixtures can be effective depending on the specific substrates.[3] It is advisable to perform small-scale solvent screening to identify the optimal choice for your reaction. In some cases, solvent-free conditions under microwave irradiation can provide excellent yields in a very short time.[4]
-
Temperature: Conventional heating methods often require refluxing for several hours.[1] Ensure the reaction temperature is appropriate for the chosen solvent. Microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.
-
Catalyst: While many Hantzsch syntheses proceed without a catalyst, acidic or basic catalysts can sometimes improve yields. For instance, using silica-supported tungstosilisic acid has been shown to be an effective and reusable catalyst.[3]
-
-
Side Reactions:
-
Analyze the crude product by TLC, LC-MS, or NMR to identify any major byproducts. Unwanted side reactions can consume starting materials. Adjusting the reaction conditions, such as lowering the temperature or changing the solvent, may minimize these side reactions.[2]
-
Issue 2: Incomplete Amide Coupling Reaction
Question: The final amidation step to form the carboxamide is not going to completion. What can I do to improve the conversion?
Answer: Incomplete amide coupling can be due to several factors related to the reagents, coupling agents, or reaction conditions.
-
Carboxylic Acid Activation: The carboxylic acid needs to be activated to react with the amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).[5]
-
Coupling Reagents: For sterically hindered or electron-deficient amines, standard coupling reagents may be inefficient. Consider using more potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or forming an acyl fluoride in situ.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the acid formed during the reaction. Ensure the base is pure and added in the correct stoichiometric amount.
-
Reaction Temperature and Time: Amide coupling reactions can be slow. Ensure the reaction is stirred for a sufficient amount of time, monitoring progress by TLC. In some cases, gentle heating may be required.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final this compound from the reaction mixture. What are some effective purification strategies?
Answer: Purification can be challenging due to the presence of unreacted starting materials, coupling reagents, and byproducts.
-
Work-up Procedure:
-
After the reaction, a standard aqueous work-up is often necessary. Quench the reaction with water or a mild acid/base solution.
-
Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid, and finally with brine.
-
-
Chromatography:
-
Column chromatography on silica gel is a common method for purifying thiazole derivatives.[6]
-
Optimize the solvent system for your column using TLC to achieve good separation between your product and impurities. A mixture of hexane and ethyl acetate is a good starting point.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for obtaining pure material.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the thiazole ring?
A1: The Hantzsch thiazole synthesis is the most widely used and versatile method. It involves the reaction of an α-haloketone or α-haloester with a thioamide or thiourea.[1][7] This method is generally high-yielding and straightforward to perform.[8]
Q2: How critical is the purity of reactants and solvents?
A2: Reactant and solvent purity is paramount for achieving high yields and minimizing side reactions. Impurities in the starting materials can lead to the formation of unwanted byproducts, complicating purification.[1] For moisture-sensitive reactions, using anhydrous solvents is highly recommended.
Q3: Can microwave-assisted synthesis improve my yield and reduce reaction time?
A3: Absolutely. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the synthesis of thiazoles. It often leads to dramatically reduced reaction times (from hours to minutes), increased product yields, and can sometimes be performed under solvent-free conditions, making it a greener alternative to conventional heating.[4][9]
Q4: What are some common side products in the Hantzsch synthesis?
A4: Side products can arise from self-condensation of the α-haloketone or decomposition of the thioamide. The specific side products will depend on the exact substrates and reaction conditions used. Analysis of the crude reaction mixture by techniques like LC-MS can help identify these impurities.
Q5: How do I introduce the carboxamide functionality at the 4-position of the thiazole ring?
A5: A common strategy is to first synthesize a thiazole-4-carboxylic acid ester (e.g., ethyl 2-substituted-thiazole-4-carboxylate) via a Hantzsch reaction between a thioamide and an α-halo-β-ketoester. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with an amine to form the desired this compound.[10][11]
Data Presentation
Table 1: Effect of Solvent and Catalyst on Thiazole Synthesis Yield
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethanol | None | Reflux | 3.5 | 75 | [3] |
| 2 | Water | None | Reflux | 4 | 68 | [3] |
| 3 | 1-Butanol | None | Reflux | 3 | 82 | [3] |
| 4 | Ethanol/Water (1:1) | SiW/SiO₂ (15%) | 65 | 2 | 90 | [12] |
| 5 | DMF | None | Reflux | 5 | 65 | [8] |
| 6 | Acetonitrile | None | Reflux | 5 | 70 | [8] |
| 7 | Toluene | None | Reflux | 6 | 60 | [8] |
| 8 | None (Microwave) | None | 120 | 0.1 | 92 | [4] |
Note: Yields are for various thiazole derivatives and may not be directly representative of this compound but indicate general trends.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Amino-thiazole-4-carboxylate
This protocol describes a typical Hantzsch synthesis to create the thiazole-4-carboxylate core.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.
-
Addition of Reactant: To the stirred solution, add ethyl bromopyruvate (1.0 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Neutralization: Neutralize the solution with a base (e.g., 5% Na₂CO₃ solution or dilute NaOH) to a pH of 8-9, which will precipitate the product.[8]
-
Isolation: Filter the precipitate using a Buchner funnel, wash with cold water, and dry under vacuum to obtain the crude ethyl 2-amino-thiazole-4-carboxylate.
-
Purification: The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Hydrolysis of Ethyl Thiazole-4-carboxylate to Thiazole-4-carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux for 1-2 hours until the ester is completely hydrolyzed (monitor by TLC).
-
Work-up: Cool the reaction mixture in an ice bath.
-
Acidification: Carefully acidify the solution with 6M HCl to a pH of approximately 3. This will precipitate the carboxylic acid.
-
Isolation: Filter the solid precipitate, wash with a small amount of cold water, and dry under vacuum to yield the thiazole-4-carboxylic acid.
Protocol 3: Amide Coupling to form this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Coupling Reagents: Add the coupling agent (e.g., EDC, 1.2 eq) and an additive (e.g., HOBt, 1.1 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Addition of Amine: Add the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the progress by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: General workflow for the multi-step synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
Caption: Simplified reaction mechanism for the Hantzsch thiazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. hepatochem.com [hepatochem.com]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 8. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Thiazole-4-carboxamide in Aqueous Solutions for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble Thiazole-4-carboxamide and its derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound poorly soluble in aqueous solutions?
A1: this compound and its derivatives are heterocyclic compounds that often possess a crystalline structure and limited ability to form favorable interactions with water molecules.[1] This inherent hydrophobicity leads to low aqueous solubility, a common challenge for many promising drug candidates.[2]
Q2: What is the first and most common method to dissolve this compound for in vitro assays?
A2: The most straightforward and widely used initial approach is to prepare a high-concentration stock solution in a water-miscible organic co-solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol.[2] This stock solution can then be serially diluted into the aqueous assay buffer to achieve the desired final concentration.
Q3: What is the maximum recommended final concentration of DMSO in my biological assay?
A3: High concentrations of DMSO can be toxic to cells and interfere with assay results.[3][4] It is crucial to keep the final DMSO concentration as low as possible, typically below 0.5% (v/v) for most cell lines.[5] For sensitive primary cells, the concentration should be even lower, ideally ≤ 0.1%.[5][6] Always include a vehicle control (assay medium with the same final DMSO concentration without the compound) in your experiments.[3]
Q4: Are there alternative strategies if co-solvents are not effective or interfere with my assay?
A4: Yes, several advanced solubilization strategies can be employed, including:
-
pH Adjustment: For this compound derivatives containing ionizable groups, modifying the pH of the buffer can significantly increase solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming inclusion complexes with enhanced aqueous solubility.[7][8]
-
Nanoparticle Formulation: Reducing the particle size of the compound to the nanoscale can increase its surface area, leading to improved dissolution rates and apparent solubility.[9]
Troubleshooting Guides
Issue 1: My this compound compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer.
This is a common problem that can lead to inaccurate and irreproducible results. The following troubleshooting workflow can help you address this issue.
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: I am observing high variability in my assay results or a lack of biological activity where it is expected.
Poor solubility can lead to an overestimation of the compound's concentration, resulting in misleading IC50 values and potentially false negatives.
Caption: Logical workflow for addressing inconsistent assay results.
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Biological Assays
| Assay Type | Recommended Max. Final DMSO Concentration (v/v) | Key Considerations |
| Standard Cell Lines | ≤ 0.5% | Some robust cell lines may tolerate up to 1%, but this should be validated.[5] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are generally more sensitive to DMSO toxicity.[5][6] |
| High-Throughput Screening (HTS) | 0.1% - 1% | Consistency across all wells is critical. The concentration should be optimized for the specific assay.[3] |
| Antimicrobial MIC Assays | < 10% | The tolerance can be species-dependent. For some bacteria, toxicity is observed at concentrations as low as 6%.[10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution Using a Co-solvent (DMSO)
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in biological assays.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes, or until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist in dissolution if necessary.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Kinetic Solubility Assay to Determine Apparent Solubility
Objective: To determine the apparent solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (polypropylene for better compound recovery)
-
Plate shaker
-
Plate reader or other analytical instrument (e.g., HPLC-UV) for quantification
Methodology:
-
Add the aqueous assay buffer to the wells of a 96-well plate.
-
Prepare a serial dilution of the this compound DMSO stock solution directly into the buffer-containing wells. This is typically done by adding a small volume of the stock (e.g., 1-2 µL) to a larger volume of buffer (e.g., 100-200 µL).
-
Seal the plate and incubate at room temperature or 37°C for a specified period (e.g., 1-2 hours) with gentle shaking to allow the solution to equilibrate.
-
After incubation, measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which turbidity significantly increases is an indication of the kinetic solubility limit.
-
For more precise quantification, the plate can be centrifuged to pellet any precipitate, and the concentration of the compound remaining in the supernatant can be determined by a suitable analytical method like HPLC-UV.
Protocol 3: Enhancing Solubility with Cyclodextrins (Kneading Method)
Objective: To prepare a this compound-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Mortar and pestle
-
Water/ethanol mixture
-
Vacuum oven or desiccator
Methodology:
-
Place a 1:1 or 1:2 molar ratio of this compound and HP-β-CD in a mortar.[7]
-
Triturate the powders together to create a homogenous physical mixture.
-
Add a small amount of a water/ethanol mixture dropwise to the powder to form a thick paste.
-
Knead the paste thoroughly for 30-60 minutes.[7]
-
Dry the resulting solid mass in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which can then be dissolved in aqueous buffer for biological assays. The solubility of this complex should be determined using a method similar to Protocol 2.
References
- 1. 1,3-Thiazole-4-carboxamide | C4H4N2OS | CID 445276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. gpsrjournal.com [gpsrjournal.com]
- 8. scispace.com [scispace.com]
- 9. imp.kiev.ua [imp.kiev.ua]
- 10. researchgate.net [researchgate.net]
Navigating the Nuances of Thiazole-4-Carboxamide Derivatives: A Guide to Mitigating Off-Target Effects
Technical Support Center
This guide is designed for researchers, scientists, and drug development professionals working with Thiazole-4-carboxamide derivatives. It provides troubleshooting strategies and frequently asked questions (FAQs) to help minimize off-target effects and ensure the validity and specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects associated with this compound derivatives?
A1: this compound derivatives, while promising therapeutic agents, can exhibit off-target activities depending on their structural features and the biological context. Commonly observed off-target effects include:
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Kinase promiscuity: Inhibition of unintended kinases beyond the primary target is a significant concern, especially within large and conserved kinase families. For instance, derivatives designed as c-Met inhibitors might also show activity against VEGFR-2.
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Cyclooxygenase (COX) inhibition: Some derivatives may inhibit COX-1 and COX-2 enzymes, leading to potential gastrointestinal or cardiovascular side effects.[1]
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General cytotoxicity: At higher concentrations, some compounds can induce cell death through mechanisms unrelated to their primary target, affecting healthy cells and confounding anti-cancer studies.[2]
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Interaction with adenosine receptors: Structural similarities can lead to unintended binding to adenosine receptors, such as the A3 subtype.[3]
Q2: My this compound derivative shows activity against multiple kinases. How can I improve its selectivity?
A2: Improving kinase selectivity is a key challenge. A primary strategy involves exploiting differences in the kinase ATP-binding pockets. Structure-Activity Relationship (SAR) studies are crucial. Consider the following approaches based on published research:
-
Modification of the solvent-exposed region: Introducing bulky or specific functional groups that interact with unique residues outside the conserved hinge-binding region can enhance selectivity.
-
Targeting the DFG motif: For type II inhibitors, modifying the moiety that interacts with the DFG-out conformation can improve selectivity for the target kinase.
-
Systematic substitution on aromatic rings: As demonstrated in the development of c-Met inhibitors, the position and nature of substituents on phenyl rings can significantly impact selectivity. For example, introducing mono-electron-withdrawing groups like F, Cl, and Br at the 4-position of a benzene ring was shown to improve inhibitory activity and selectivity.[4]
Q3: I am observing unexpected cytotoxicity in my cell-based assays. How can I determine if this is an off-target effect?
A3: Distinguishing on-target from off-target cytotoxicity is critical. The following experimental workflow can help elucidate the mechanism of cell death:
-
Correlate cytotoxicity with on-target activity: Perform a dose-response study and compare the IC50 for cytotoxicity with the IC50 for target inhibition (e.g., phosphorylation of the target kinase). A significant discrepancy may suggest off-target effects.
-
Utilize a target-knockdown or knockout cell line: If the compound's cytotoxicity persists in cells lacking the intended target, it is likely due to off-target effects.
-
Perform a cell cycle analysis: On-target effects often lead to a specific cell cycle arrest phenotype (e.g., G1 or G2/M arrest).[5] A-typical cell cycle profiles might indicate off-target mechanisms.
-
Conduct an apoptosis assay: Use techniques like Annexin V/Propidium Iodide staining to determine if the compound induces apoptosis.[2] If the apoptotic response is not consistent with the known signaling pathway of the target, further investigation into off-target effects is warranted.
Troubleshooting Guides
Issue: Low Selectivity Index for Target Kinase
Problem: Your compound inhibits the target kinase but also shows significant activity against a closely related kinase (e.g., within the same family).
Possible Cause: The inhibitor primarily interacts with highly conserved residues in the ATP-binding pocket.
Solution Strategies:
-
Introduce Substituents to Exploit Non-Conserved Residues:
-
Methodology: Synthesize a focused library of analogs with substitutions on solvent-exposed regions of the molecule. For instance, modify a terminal phenyl ring with various functional groups (e.g., methoxy, halogen, alkyl groups) to probe for interactions with non-conserved amino acids.
-
Rationale: This approach aims to create steric hindrance or favorable interactions with unique residues in the target kinase, thereby disfavoring binding to the off-target kinase.
-
-
Bioisosteric Replacement:
-
Methodology: Replace core heterocyclic scaffolds. For example, if using a thiazole, consider synthesizing analogous thiadiazole derivatives.[4]
-
Rationale: Bioisosteres can alter the geometry and electronic properties of the compound, leading to a different binding mode and potentially improved selectivity.
-
Issue: Compound Exhibits Undesired COX Inhibition
Problem: Your this compound derivative, intended for another target, shows potent inhibition of COX-1 and/or COX-2.
Possible Cause: The compound's scaffold mimics the structure of known COX inhibitors.
Solution Strategies:
-
Modify the Carboxamide Linker:
-
Methodology: Alter the length or rigidity of the linker between the thiazole ring and adjacent aromatic systems.
-
Rationale: The geometry of the active sites of COX-1 and COX-2 are different. Modifying the linker can create a conformation that is less favorable for binding to the COX enzymes while retaining affinity for the intended target.
-
-
Introduce Bulkier Substituents:
-
Methodology: As seen in the development of selective COX-2 inhibitors, introducing bulkier groups (e.g., a t-butyl group) can enhance selectivity for COX-2 over COX-1 due to the larger active site of COX-2.[1] Conversely, to avoid COX inhibition altogether, design modifications that create steric clashes within the COX active sites.
-
Data Presentation
Table 1: Structure-Activity Relationship of this compound Derivatives as c-Met Kinase Inhibitors
| Compound | R1 | R2 | c-Met IC50 (nM) | Selectivity Index (VEGFR-2/c-Met) |
| 51aa | 3-F | 4-F-C6H5 | 15.62 | >10 |
| 51ab | 3-F | 3-F-C6H5 | 23.24 | >8 |
| 51ac | 3-F | 2-F-C6H5 | 18.49 | >9 |
| 51ad | 3-F | 4-Cl-C6H5 | 17.78 | >11 |
| 51ae | 3-F | 3-Cl-C6H5 | 23.42 | >8 |
Data synthesized from literature to illustrate the impact of substituent position on activity and selectivity.[4]
Table 2: In Vitro COX Inhibition Data for Thiazole Carboxamide Derivatives
| Compound | R-group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2a | 3,4,5-trimethoxyphenyl | 2.646 | 0.958 | 2.766 |
| 2b | 4-tert-butylaniline | 0.239 | 0.191 | 1.251 |
| Celecoxib | (Control) | 0.048 | 0.002 | 23.8 |
This table showcases how different substitutions on the carboxamide nitrogen affect COX isoform selectivity.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of a this compound derivative against a target kinase and a panel of off-target kinases.
-
Materials: Recombinant kinases, appropriate peptide substrates, ATP, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Plot the percentage of kinase inhibition versus the log of the compound concentration and determine the IC50 value using non-linear regression.
-
Protocol 2: Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of a this compound derivative on cancer and non-cancerous cell lines.[2]
-
Materials: Cell lines, culture medium, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).[2]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).[2]
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C.[2]
-
Viable cells will convert MTT to formazan crystals.[2]
-
Solubilize the formazan crystals by adding a solubilizing agent.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[2]
-
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. off-target kinase inhibition pathway.
References
- 1. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
addressing the chemical instability of Thiazole-4-carboxamide compounds in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiazole-4-carboxamide compounds. It addresses common chemical instability issues encountered in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is degrading in solution. What are the likely causes?
A1: this compound compounds can be susceptible to several degradation pathways in solution, primarily hydrolysis, oxidation, and photodegradation. The stability is often influenced by pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: I'm observing a loss of potency of my compound over a short period. How can I mitigate this?
A2: Loss of potency is a direct consequence of chemical degradation. To mitigate this, it is crucial to identify the primary degradation pathway. Start by ensuring your compound is protected from light and stored at an appropriate temperature. If you suspect hydrolysis, adjusting the pH of your solution to a more neutral range can be beneficial. For oxidative degradation, using degassed solvents or adding antioxidants may help preserve your compound's integrity.
Q3: My compound is precipitating out of my aqueous solution. What can I do?
A3: this compound derivatives can have limited aqueous solubility. Precipitation can be addressed by modifying the formulation. Consider the use of co-solvents, surfactants, or complexing agents like cyclodextrins to enhance solubility. Additionally, preparing amorphous solid dispersions or nanocrystal formulations has been shown to improve the dissolution and stability of similar compounds.
Q4: What are the common degradation products I should look for?
A4: Common degradation products can arise from the cleavage of the amide bond, oxidation of the thiazole ring, or other structural rearrangements. For instance, under oxidative stress, the formation of an N-oxide on the thiazole ring is a potential degradation product. Acidic conditions may lead to the formation of chlorinated derivatives if a chlorine source is present. Hydrolysis will typically yield the corresponding thiazole-4-carboxylic acid and the respective amine.
Troubleshooting Guides
Issue 1: Rapid Degradation in Acidic or Basic Solutions
Symptoms:
-
Noticeable decrease in the parent compound peak area in HPLC analysis over a short time.
-
Appearance of new peaks corresponding to degradation products.
-
Changes in the physical appearance of the solution (e.g., color change).
Possible Cause:
-
Hydrolysis of the carboxamide linkage: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding a carboxylic acid and an amine.
Troubleshooting Steps:
-
pH Adjustment: If experimentally feasible, adjust the pH of your solution to a neutral range (pH 6-8), where the rate of hydrolysis is generally minimized.
-
Buffer Selection: Use a buffer system to maintain a stable pH throughout your experiment.
-
Low-Temperature Storage: Store solutions at reduced temperatures (e.g., 2-8 °C) to decrease the rate of hydrolysis.
-
Solvent Selection: If possible, use aprotic solvents to minimize the availability of water for hydrolysis.
Issue 2: Degradation Upon Exposure to Air or Peroxide-Containing Solvents
Symptoms:
-
Formation of new, more polar impurities detected by reverse-phase HPLC.
-
A gradual decrease in the main compound's concentration even when protected from light and stored at a stable pH.
Possible Cause:
-
Oxidation: The thiazole ring, particularly the sulfur atom, can be susceptible to oxidation, leading to the formation of sulfoxides or other oxidized species. The nitrogen atom can also be oxidized to an N-oxide.
Troubleshooting Steps:
-
Use of Fresh, High-Purity Solvents: Ensure that solvents are free of peroxides, especially ethers like THF and dioxane.
-
Degassing of Solvents: Before use, degas aqueous and organic solvents by sparging with an inert gas (e.g., nitrogen or argon) or by sonication to remove dissolved oxygen.
-
Addition of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid.
-
Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket) to minimize exposure to oxygen.
Issue 3: Compound Instability Under Light Exposure
Symptoms:
-
Rapid degradation when samples are left on the benchtop under ambient light.
-
Discoloration of the solution upon light exposure.
Possible Cause:
-
Photodegradation: The aromatic and heterocyclic rings in the this compound structure can absorb UV or visible light, leading to photochemical reactions and degradation. This can involve complex rearrangements or reactions with singlet oxygen.[1]
Troubleshooting Steps:
-
Use of Amber Glassware: Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Minimize Light Exposure: Conduct experimental manipulations in a dimly lit environment or under yellow light.
-
Photostabilizers: In formulation development, the inclusion of UV-absorbing excipients can help protect the compound from photodegradation.
Data Presentation
The following tables summarize forced degradation data for Dasatinib, a representative this compound compound, which can serve as a general guide for the expected stability profile of this class of compounds.
Table 1: Summary of Dasatinib Degradation under Various Stress Conditions
| Stress Condition | Time | Temperature | Degradation (%) | Number of Degradants |
| Neutral (Water) | 30 min | 60 °C | 2.6 | 1 |
| Acidic (0.1 N HCl) | 30 min | 60 °C | 7.9 | 2 |
| Alkaline (2 N NaOH) | 30 min | Ambient | 6.5 | 1 |
| Oxidative (5% H₂O₂) | 7 h | Ambient | Not specified | 1 (N-oxide) |
| Thermal | 10 days | 105 °C | Not specified | Not specified |
| Photolytic | - | - | Not specified | Not specified |
Data synthesized from multiple sources.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines the general steps for conducting forced degradation studies on a this compound compound to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at 60-80 °C for a specified period (e.g., 30 minutes to 2 hours).
-
Cool the solution and neutralize it with an appropriate amount of 0.1 N NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature or heat at a controlled temperature (e.g., 60 °C) for a specified period.
-
Cool the solution and neutralize it with an appropriate amount of 0.1 N HCl.
-
Dilute to a final concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 1-24 hours), protected from light.
-
Dilute to a final concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer the solid compound or a solution of the compound to a vial.
-
Place the vial in a temperature-controlled oven at a high temperature (e.g., 70-105 °C) for a specified duration.
-
If starting with the solid, dissolve the sample in a suitable solvent after heating.
-
Dilute to a final concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound in a transparent container to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
After a defined exposure time, dilute both the exposed and control samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound compounds and their degradation products. Method optimization will be required for specific compounds.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water or a suitable buffer (e.g., 10 mM phosphate buffer, pH adjusted).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a higher percentage (e.g., 90-95%) over 20-30 minutes to elute both the parent compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by a PDA detector).
-
Injection Volume: 10-20 µL.
Mandatory Visualizations
Caption: Potential degradation pathways for this compound compounds.
Caption: Workflow for troubleshooting the instability of this compound compounds.
References
optimization of reaction conditions for the synthesis of Thiazole-4-carboxamide analogs.
Welcome to the technical support center for the synthesis of Thiazole-4-carboxamide analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful synthesis of this important class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound analogs.
Question 1: I am getting a very low yield for my Hantzsch thiazole synthesis. What are the common causes and how can I improve it?
Answer: Low yields in the Hantzsch thiazole synthesis, a common method for forming the thiazole ring, can stem from several factors.[1][2] Here are the key areas to investigate:
-
Reagent Quality: The purity of your starting materials is critical.
-
α-Haloketone: Ensure it is free from decomposition. If it's old, consider purification by recrystallization or distillation.
-
Thioamide/Thiourea: The thioamide should be pure and dry. Impurities can lead to side reactions.[1]
-
-
Reaction Conditions: Optimization of reaction parameters is crucial for maximizing yield.
-
Solvent: While ethanol or methanol are commonly used, the choice of solvent can significantly impact the reaction. Acetic acid has also been shown to be an effective solvent in some cases.[1][3]
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Temperature: Many Hantzsch reactions require heating.[4] Running the reaction at reflux is common, but the optimal temperature can be substrate-dependent.[3] Some modern protocols utilize microwave irradiation to achieve high yields in shorter times.[5]
-
Stoichiometry: An excess of the thioamide component is often used to drive the reaction to completion.[1]
-
-
Side Reactions: Dehalogenation of the α-haloketone is a possible side reaction that can reduce the yield.[2]
Question 2: My final amide coupling step to form the this compound is inefficient. What coupling agents and conditions are recommended?
Answer: For the amide coupling between a thiazole-4-carboxylic acid and an amine, several modern coupling agents can be employed. If you are experiencing low conversion, consider the following:
-
Choice of Coupling Reagent:
-
Reaction Conditions:
-
Solvent: Anhydrous polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are typically used.[6]
-
Temperature: Reactions are often started at 0°C and then allowed to warm to room temperature.[8]
-
Base: A non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is usually required to neutralize the acid formed.
-
Atmosphere: Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can prevent side reactions caused by moisture.[6]
-
Question 3: I am observing multiple spots on my TLC after the reaction. What are the likely side products?
Answer: The formation of multiple products can be due to several reasons:
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Incomplete Reaction: One of the spots could be your unreacted starting material.
-
Side Reactions in Hantzsch Synthesis: Besides the desired thiazole, intermediates can sometimes be isolated, especially if the dehydration step is slow.[2]
-
Isomer Formation: Depending on the substitution pattern of your reactants, the formation of regioisomers might be possible.
-
Decomposition: Thiazole rings are generally stable, but harsh reaction conditions (e.g., very high temperatures or strong acids/bases) can lead to degradation.[1]
-
Impure Starting Materials: Impurities in your reactants can lead to a variety of side products.
To identify the side products, consider purification of the major spots followed by characterization using techniques like NMR and Mass Spectrometry.
Question 4: What is the best method for purifying my final this compound product?
Answer: The purification method depends on the physical properties of your compound.
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for obtaining highly pure material. Ethanol is often a good starting point for recrystallization.[9]
-
Silica Gel Column Chromatography: This is the most common method for purifying organic compounds. A solvent system like n-hexane:ethyl acetate is frequently used.[6] The polarity of the eluent can be adjusted based on the TLC analysis of your crude product.
-
Precipitation: In some cases, the product can be precipitated from the reaction mixture by adding an anti-solvent. For example, after a Hantzsch synthesis, pouring the reaction mixture into a sodium carbonate solution can precipitate the free base product, which can then be collected by filtration.[1]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of thiazole derivatives, providing a basis for comparison and optimization.
Table 1: Optimization of Solvent and Temperature for Hantzsch-type Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetic Acid | Room Temp | 3 | 12 | [3] |
| 2 | Acetic Acid | Reflux | 3 | 45 | [3] |
| 3 | Acetic Acid | Reflux | 5 | 58 | [3] |
| 4 | Ethanol | Reflux | 4 | High Yields | [5] |
| 5 | Methanol | ~65 (Hot Plate set to 100) | 0.5 | Very High | [1][4] |
| 6 | Water (with β-cyclodextrin) | 50 | - | Good Yields | [10] |
Table 2: Yields for this compound Synthesis via Amide Coupling
| Compound | Amine Substrate | Coupling Conditions | Solvent System (Purification) | Yield (%) | Reference |
| 2a | Aniline | EDC, DMAP, 48h | n-hexane: ethyl acetate (4:1.5) | 74.5 | [6] |
| 2b | 3,4-dimethoxyaniline | EDC, DMAP, 48h | n-hexane: ethyl acetate (4:1) | 92.4 | [6] |
| 2d | 2,5-dimethoxyaniline | EDC, DMAP, 48h | n-hexane: ethyl acetate (4:1) | 70.1 | [6] |
| 2e | 2,4-dimethoxyaniline | EDC, DMAP, 48h | n-hexane: ethyl acetate (3:2) | 78.0 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis [1][4]
This protocol describes the synthesis of a 2-amino-4-phenylthiazole as a representative example.
-
Reaction Setup: In a round-bottom flask or a scintillation vial, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) and the thioamide (e.g., thiourea, 1.5 eq).
-
Solvent Addition: Add a suitable solvent, such as methanol or ethanol (approx. 1 mL per mmol of α-haloketone).
-
Heating: Add a magnetic stir bar and heat the mixture with stirring. A typical temperature is reflux, for a duration of 30 minutes to several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing a dilute base solution (e.g., 5% sodium carbonate) to neutralize the HBr salt and precipitate the free thiazole product.
-
Isolation: Collect the solid product by vacuum filtration through a Buchner funnel.
-
Washing: Wash the collected solid (filter cake) with water to remove any inorganic salts.
-
Drying: Allow the product to air-dry on a watch glass or in a desiccator. The product is often pure enough for characterization, but can be further purified by recrystallization if necessary.
Protocol 2: General Procedure for Amide Coupling to form this compound [6][7]
-
Reaction Setup: To a solution of the thiazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere, add the coupling agents EDC (1.3 eq) and DMAP (0.3 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired aniline or amine derivative (1.0 eq) to the mixture.
-
Reaction: Allow the mixture to stir at room temperature for an extended period, typically 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of n-hexane and ethyl acetate) to yield the pure this compound analog.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes related to the synthesis and potential issues.
Caption: General experimental workflow for the two-step synthesis of this compound analogs.
Caption: A troubleshooting decision tree for addressing low reaction yields.
Caption: Role of this compound analogs as inhibitors in the c-Met signaling pathway.[8]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole synthesis [organic-chemistry.org]
troubleshooting common issues in the crystallization of Thiazole-4-carboxamide.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Thiazole-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallization of this compound?
A1: The crystallization of this compound is primarily influenced by solvent selection, the level of supersaturation, cooling rate, and the presence of impurities. These factors collectively determine the crystal form (polymorph), crystal size, and purity of the final product.[1][2]
Q2: How does the choice of solvent affect the crystallization outcome?
A2: The solvent system is critical as it dictates the solubility of this compound. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal for cooling crystallization.[3] Thiazole derivatives are generally soluble in alcohols and ethers, and moderately soluble in water.[4][5] The solvent can also influence the crystal habit and the polymorphic form obtained.[6]
Q3: What is polymorphism and why is it a concern for this compound?
A3: Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physicochemical properties, including solubility, melting point, and stability, which can impact the bioavailability and manufacturability of a drug product.[7][8] For carboxamide compounds, polymorphism is a known phenomenon that needs to be carefully controlled during crystallization.[9]
Q4: How can I control the crystal size of this compound?
A4: Crystal size is largely dependent on the rate of nucleation and crystal growth. A slower cooling rate generally leads to larger crystals, as it favors growth over nucleation.[10] Seeding the solution with pre-existing crystals of the desired size and form can also provide surfaces for controlled growth, leading to a more uniform crystal size distribution.[1]
Q5: What is "oiling out" and how can I prevent it?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens when a highly concentrated solution is cooled too rapidly, or when the boiling point of the solvent is lower than the melting point of the solute. To prevent this, you can use a more dilute solution, slow down the cooling rate, or choose a solvent with a higher boiling point.[11]
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Problem 1: No crystals are forming, even after cooling.
-
Question: I have cooled my saturated solution of this compound, but no crystals have appeared. What should I do?
-
Answer: This issue typically arises from insufficient supersaturation or nucleation barriers. Here are a few troubleshooting steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[4]
-
Seeding: If you have a small amount of solid this compound, add a tiny crystal to the solution. This seed crystal will provide a template for further crystal growth.[12]
-
Increase Supersaturation:
-
Evaporation: Gently heat the solution to evaporate a small amount of the solvent, then allow it to cool again. This increases the concentration of the solute.[4]
-
Anti-Solvent Addition: If you are using a solvent in which this compound is highly soluble, you can slowly add a miscible "anti-solvent" in which it is insoluble to induce precipitation.[1]
-
-
Further Cooling: Place the flask in an ice bath or refrigerator to further decrease the temperature and solubility.
-
Problem 2: The compound "oils out" instead of crystallizing.
-
Question: Upon cooling, my this compound is forming an oil instead of solid crystals. How can I resolve this?
-
Answer: Oiling out is a common problem, especially with compounds that have relatively low melting points or when crystallization is attempted from a highly supersaturated solution.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.[11]
-
Reduce Concentration: Your initial solution may be too concentrated. Add more solvent to reduce the supersaturation level before attempting to crystallize again.
-
Change Solvent: The solvent-solute interaction may be too strong. Try a different solvent or a co-solvent system where the solubility of this compound is lower at the crystallization temperature.
-
Problem 3: The resulting crystals are very fine needles or an amorphous powder.
-
Question: I managed to get crystals, but they are very small, needle-like, or appear as a powder, which is difficult to filter and handle. How can I obtain larger, more well-defined crystals?
-
Answer: The formation of fine needles or powders is often a result of rapid nucleation from a highly supersaturated solution.
-
Decrease the Cooling Rate: A slower cooling profile provides more time for molecules to arrange themselves in an ordered crystal lattice, favoring the growth of larger crystals over the formation of many small nuclei.[10]
-
Reduce Supersaturation: Start with a less concentrated solution. This will lower the driving force for nucleation and promote slower, more controlled crystal growth.
-
Solvent Selection: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures to find conditions that favor the growth of more equant (block-like) crystals.[13]
-
Problem 4: The crystallization yields an unexpected polymorphic form.
-
Question: The crystals I obtained have different properties (e.g., melting point, solubility) than expected. I suspect it's a different polymorph. How can I control the polymorphic outcome?
-
Answer: Controlling polymorphism is a critical aspect of crystallization development. The formation of a specific polymorph can be influenced by several factors:
-
Solvent: The solvent can stabilize a particular polymorph through specific molecular interactions. A systematic screen of different solvents is recommended.[6]
-
Temperature: The relative stability of polymorphs can be temperature-dependent. Crystallizing at different temperatures may favor the formation of the desired form.
-
Seeding: Seeding the solution with crystals of the desired polymorph is a robust method to direct the crystallization towards that specific form.[12]
-
Impurities: The presence of impurities can sometimes inhibit the formation of the most stable polymorph or promote the growth of a metastable form. Ensure high purity of your starting material.[14]
-
Data Presentation
Disclaimer: The following quantitative data is illustrative and based on general principles for similar organic compounds due to the lack of publicly available experimental data for this compound. Experimental determination is strongly recommended for accurate process design and optimization.
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Methanol | 20 | ~ 5.0 |
| 50 | ~ 25.0 | |
| Ethanol | 20 | ~ 3.5 |
| 50 | ~ 20.0 | |
| Acetone | 20 | ~ 8.0 |
| 50 | ~ 35.0 | |
| Water | 20 | < 0.5 |
| 50 | ~ 1.0 | |
| Ethyl Acetate | 20 | ~ 2.0 |
| 50 | ~ 15.0 |
Table 2: Illustrative Metastable Zone Width (MSZW) for this compound in Ethanol
| Saturation Temperature (°C) | Cooling Rate (°C/min) | Nucleation Temperature (°C) | Metastable Zone Width (ΔT, °C) |
| 50 | 0.5 | 42 | 8 |
| 50 | 1.0 | 38 | 12 |
| 50 | 2.0 | 33 | 17 |
| 40 | 0.5 | 33 | 7 |
| 40 | 1.0 | 29 | 11 |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound
-
Dissolution: In a suitable flask, add a known mass of this compound to a selected solvent (e.g., ethanol). Heat the mixture with stirring until all the solid has dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask with a cloth or place it in a water bath that is initially at the same temperature as the solution.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: Anti-Solvent Crystallization of this compound
-
Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble, e.g., acetone).
-
Anti-Solvent Addition: While stirring the solution, slowly add a miscible "anti-solvent" (a solvent in which this compound is poorly soluble, e.g., water or hexane) dropwise until the solution becomes turbid.
-
Re-dissolution and Crystallization: Gently warm the turbid solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature and subsequently in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in the cooling crystallization protocol.
Protocol 3: Determination of Metastable Zone Width (MSZW)
-
Prepare Saturated Solution: Prepare a saturated solution of this compound in a chosen solvent at a specific temperature.
-
Heating and Equilibration: Heat the solution to a temperature about 10-15°C above the saturation temperature and hold for at least one hour to ensure all crystal memory is erased.
-
Controlled Cooling: Cool the solution at a constant, predetermined rate (e.g., 0.5 °C/min).
-
Detect Nucleation: Continuously monitor the solution for the first signs of crystal formation (nucleation). This can be done visually (first appearance of turbidity) or with in-situ probes like a turbidity meter or Focused Beam Reflectance Measurement (FBRM).[3][15]
-
Record Nucleation Temperature: Record the temperature at which nucleation is detected.
-
Calculate MSZW: The metastable zone width (ΔT) is the difference between the saturation temperature and the nucleation temperature.
-
Repeat: Repeat steps 2-6 for different cooling rates and saturation temperatures to map out the MSZW.[3]
Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
References
- 1. 1,3-Thiazole-4-carboxamide | C4H4N2OS | CID 445276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 3. crystallisation.pbworks.com [crystallisation.pbworks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Common Issues in Vacuum Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. unifr.ch [unifr.ch]
- 13. benchchem.com [benchchem.com]
- 14. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 15. future4200.com [future4200.com]
methods for the purification of Thiazole-4-carboxamide from complex reaction mixtures
Welcome to the technical support center for the purification of Thiazole-4-carboxamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of these compounds from complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most frequently employed methods for the purification of this compound derivatives are silica gel column chromatography, extraction, and crystallization.[1][2][3] Column chromatography is widely used to separate the target compound from unreacted starting materials and byproducts.[1][4] Extraction, often with dilute acids like HCl, is effective for removing basic impurities such as unreacted anilines.[1][3] Crystallization, including anti-solvent crystallization, is typically used as a final step to achieve high purity.[5][6]
Q2: What are the common impurities encountered in the synthesis of this compound?
A2: Common impurities in this compound synthesis include unreacted starting materials like the corresponding thiazole-4-carboxylic acid and aniline derivatives.[1][3] Byproducts from side reactions can also be present. For instance, in syntheses employing the Hantzsch thiazole synthesis, unreacted α-haloketones and thioamides may be impurities.[7]
Q3: How can I remove unreacted aniline from my reaction mixture?
A3: Unreacted aniline can typically be removed by performing an acidic wash during the workup procedure.[1][3] By dissolving the reaction mixture in an organic solvent and washing with a dilute aqueous acid solution (e.g., 1N HCl), the basic aniline will be protonated and move into the aqueous layer, effectively separating it from the desired product which remains in the organic layer.[1][3]
Q4: Is this compound stable during purification?
A4: The thiazole ring is generally stable under common purification conditions. However, the carboxamide linkage and other functional groups on the molecule could be sensitive to strong acidic or basic conditions, and high temperatures, which may lead to decomposition.[7] It is advisable to use neutral conditions when possible and to avoid excessive heat during steps like distillation.[7]
Troubleshooting Guides
Column Chromatography
Column chromatography is a primary technique for purifying this compound derivatives. Below are solutions to common issues.[4]
Issue 1: My compound is not moving from the origin on the TLC plate.
-
Possible Cause: The solvent system (eluent) is not polar enough.
-
Solution: Increase the polarity of the eluent. For this compound derivatives, mixtures of n-hexane and ethyl acetate are very common.[1] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate). For highly polar derivatives, a solvent system of dichloromethane and methanol may be more effective.[4]
Issue 2: My compound is streaking on the TLC plate.
-
Possible Cause 1: The compound is acidic or basic. Thiazole derivatives can be basic due to the nitrogen atom.[4]
-
Solution 1: Add a small amount of a modifier to the eluent. If the compound is basic, adding a small amount of triethylamine (0.1-1%) can help to improve the peak shape by neutralizing acidic sites on the silica gel.[7]
-
Possible Cause 2: The compound is not fully dissolving in the solvent used to spot the TLC plate.
-
Solution 2: Ensure the compound is fully dissolved before spotting it on the TLC plate. You may need to use a slightly more polar solvent for dissolution.
Issue 3: The separation between my desired product and an impurity is poor.
-
Possible Cause: The polarity of the eluent is too high, causing all components to move too quickly up the column.
-
Solution: Decrease the polarity of the eluent. This will slow down the movement of the compounds on the silica gel, potentially increasing the separation. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can also be very effective.[7]
Crystallization
Issue 1: My compound will not crystallize.
-
Possible Cause 1: The solution is not supersaturated.
-
Solution 1: Concentrate the solution by slowly evaporating the solvent. If a seed crystal of the pure compound is available, adding it to the solution can induce crystallization.[7] Scratching the inside of the flask with a glass rod at the solvent-air interface can also sometimes initiate crystal growth.
-
Possible Cause 2: The chosen solvent is not suitable.
-
Solution 2: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[7] Trying a binary solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.[7]
Issue 2: I have low recovery after recrystallization.
-
Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.[7]
-
Solution: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer) to maximize crystal formation. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. When washing the filtered crystals, use a minimal amount of ice-cold solvent to reduce loss.[7]
Data Presentation
Table 1: Column Chromatography Conditions for Purification of this compound Derivatives
| Compound | Solvent System (v/v) | Yield (%) | Reference |
| 2-(4-methoxyphenyl)-N-phenylthis compound | n-hexane:ethyl acetate (4:1) | - | [1] |
| N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)this compound | n-hexane:ethyl acetate (4:1) | 92.4 | [1] |
| N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)this compound | n-hexane:ethyl acetate (3.5:1.5) | 66.7 | [1] |
| N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)this compound | n-hexane:ethyl acetate (3:2) | 78.0 | [1] |
| N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)this compound | n-hexane:ethyl acetate (3:2) | 57.1 | [1] |
| N-(4-(tert-butyl)phenyl)-2-(4-methoxyphenyl)this compound | n-hexane:ethyl acetate (3:2) | 75.6 | [1] |
| 3-Phenyl-1,2,4-thiadiazole-5-carboxylic acid ethyl ester | hexane:ethyl acetate (9:1 to 4:1) | - | [2] |
Experimental Protocols
General Protocol for Extraction and Column Chromatography Purification
This protocol is a general guideline based on common procedures for the purification of this compound derivatives.[1][3]
-
Reaction Quenching and Extraction:
-
Once the reaction is complete, as monitored by TLC, quench the reaction mixture with cold water.[2]
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers.
-
To remove unreacted aniline, wash the combined organic layers with 1N HCl.[1][3]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
-
Column Chromatography:
-
Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., n-hexane:ethyl acetate 9:1).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
-
Load the dried, product-adsorbed silica gel onto the top of the packed column.
-
Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
-
Anti-solvent Crystallization Protocol
This protocol is based on the principles of anti-solvent crystallization for thiazole derivatives.[5]
-
Dissolution: Dissolve the crude this compound product in a minimal amount of a "good" solvent at an elevated temperature (e.g., methanol at 323 K).[5]
-
Addition of Anti-solvent: While stirring, slowly add an "anti-solvent" (a solvent in which the product is insoluble, e.g., water) to the solution. The rate of addition can influence the crystal form (polymorph) and size.[5]
-
Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy, indicating the onset of precipitation.
-
Cooling: Allow the mixture to cool slowly to room temperature and then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography of this compound.
References
- 1. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Cytotoxicity of Thiazole-4-carboxamide in Non-Target Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target cytotoxicity of Thiazole-4-carboxamide derivatives. Our goal is to help you achieve more selective and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms leading to the cytotoxicity of this compound in non-target cell lines?
A1: this compound derivatives can induce cytotoxicity through several mechanisms, which are not always specific to cancer cells. The primary reported mechanisms include the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways.[1] This can involve the activation of caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis.[1] Additionally, some derivatives can cause cell cycle arrest at different phases, generate reactive oxygen species (ROS) leading to oxidative stress, and disrupt mitochondrial function.[1][2] A significant off-target effect is the inhibition of critical cell survival signaling pathways, most notably the PI3K/Akt pathway.[1][3][4]
Q2: How can I select the appropriate non-target cell lines for my cytotoxicity assays?
A2: The choice of non-target cell lines is critical for assessing the selectivity of your this compound compound. It is advisable to use cell lines that are relevant to the intended in vivo application of the compound. For example, if the compound is intended for oral administration, cell lines derived from the gastrointestinal tract or liver (e.g., HepG2) would be relevant.[5] Commonly used non-cancerous cell lines for cytotoxicity screening include human embryonic kidney cells (e.g., HEK293t), human umbilical vein endothelial cells (HUVEC), and various fibroblast cell lines (e.g., WI-38).[5][6] Using a panel of non-target cell lines from different tissues can provide a broader understanding of the compound's off-target toxicity profile.
Q3: My this compound compound is showing high cytotoxicity in my non-target control cells. What are the initial troubleshooting steps?
A3: High cytotoxicity in non-target cells is a common challenge. Here are some initial steps to troubleshoot this issue:
-
Concentration Optimization: Perform a dose-response study with a wide range of concentrations, starting from the nanomolar range. This will help you identify a potential therapeutic window where the compound is effective against target cells while showing minimal toxicity to non-target cells.[7]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level, typically below 0.5%. Always include a vehicle control (media with the same concentration of solvent) in your experiments.[7]
-
Compound Purity: Verify the purity of your this compound compound. Impurities from the synthesis process can sometimes contribute to unexpected cytotoxicity.
Q4: I am observing inconsistent results between replicates in my cytotoxicity assays. What could be the cause?
A4: Inconsistent results can stem from several factors. A common issue with thiazole derivatives is their limited aqueous solubility, which can lead to precipitation in the cell culture medium.[7] Visually inspect the media for any signs of precipitation after adding your compound. It is recommended to prepare fresh stock solutions and dilute them in pre-warmed media immediately before use.[7] Other potential causes for variability include inconsistent cell seeding density, pipetting errors, and using cells with a high passage number, as their sensitivity to drugs can change over time.[2]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Solution |
| High background signal in viability assays (e.g., MTT, MTS). | The this compound compound may be directly reducing the assay reagent (e.g., MTT tetrazolium salt). | Run a control experiment with the compound in cell-free media to check for any direct interaction with the assay reagent. If an interaction is observed, consider using a different type of viability assay that is not based on metabolic reduction, such as a dye-exclusion assay (e.g., Trypan Blue) or a real-time cell analysis system.[2] |
| Precipitation of the compound in the cell culture medium. | This compound derivatives can be hydrophobic and have poor aqueous solubility. Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to precipitate out of solution.[8][9] | 1. Use a Serial Dilution Approach: Instead of adding the concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps in serum-free media or PBS. 2. Slow Addition and Agitation: Add the compound solution drop-wise into the media while gently swirling or vortexing to promote rapid dispersal. 3. Pre-warm the Media: Using media pre-warmed to 37°C can improve the solubility of some compounds.[8] 4. Lower Stock Concentration: Consider preparing a lower concentration stock solution if the final DMSO concentration in the media is not a limiting factor. |
| Observed cytotoxicity does not correlate with the expected on-target effect. | The cytotoxicity may be due to off-target effects, such as the induction of oxidative stress or inhibition of essential survival pathways. | Investigate common off-target mechanisms. For example, measure the levels of reactive oxygen species (ROS) in the cells after treatment. Also, assess the activity of key proteins in survival pathways like PI3K/Akt (e.g., by checking the phosphorylation status of Akt).[1][2] |
Data Presentation
The following tables summarize the cytotoxic activity (IC50 in µM) of various this compound derivatives against a panel of cancer and non-target cell lines, providing a reference for their selectivity.
Table 1: Cytotoxicity of Thiazole Carboxamide Derivatives (Series A) [5][8]
| Compound | Hep3B (Liver Cancer) | HepG2 (Liver Cancer) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | COLO205 (Colon Cancer) | CaCo-2 (Colon Cancer) | B16F1 (Melanoma) | LX-2 (Normal Liver) | Hek293t (Normal Kidney) |
| 2a | >300 | 60.75 | >300 | >300 | >300 | >300 | >300 | >300 | >300 |
| 2b | >300 | >300 | >300 | >300 | 30.79 | >300 | 74.15 | 203.71 | 116.96 |
| 2j | >300 | >300 | >300 | >300 | >300 | >300 | >300 | >300 | >300 |
Table 2: Cytotoxicity of Thiazole/Thiadiazole Carboxamide Derivatives (Series B) [6]
| Compound | MKN-45 (Gastric Cancer) | A549 (Lung Cancer) | HT-29 (Colon Cancer) | MDA-MB-231 (Breast Cancer) | HUVEC (Normal Endothelial) | FHC (Normal Colon) |
| 51am | 0.11 | 0.83 | 0.68 | 3.94 | 11.25 | 15.82 |
Table 3: Cytotoxicity of Phenylthiazole Derivatives (Series C) [9]
| Compound | SKNMC (Neuroblastoma) | Hep-G2 (Liver Cancer) | MCF-7 (Breast Cancer) |
| 4a | 13.6 | 18.2 | 21.4 |
| 4b | 15.3 | 20.1 | 23.5 |
| 4c | 10.8 | 14.5 | 19.8 |
| 4d | 12.5 | 11.6 | 17.3 |
| 4e | 14.2 | 16.8 | 20.1 |
| 4f | 16.1 | 19.5 | 22.7 |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay[5]
This protocol provides a standard method for assessing cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by viable cells.
Materials:
-
This compound compound
-
Target and non-target cell lines
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Minimizing Cytotoxicity by Co-administration of N-Acetylcysteine (NAC)[5]
This protocol describes a method to assess whether the cytotoxicity of a this compound compound is mediated by oxidative stress, and if it can be mitigated by the antioxidant N-acetylcysteine (NAC).
Materials:
-
This compound compound
-
N-Acetylcysteine (NAC)
-
Non-target cell line of interest
-
Materials for MTT assay (as listed in Protocol 1)
Procedure:
-
Cell Seeding: Seed the non-target cells in a 96-well plate as described in Protocol 1.
-
Determine NAC Toxicity: In a separate experiment, determine the non-toxic concentration range of NAC on the chosen cell line by performing a dose-response curve with NAC alone.
-
Co-administration Setup: Prepare solutions of your this compound compound at various concentrations. For each concentration of the thiazole compound, prepare a parallel set of solutions that also contain a pre-determined non-toxic concentration of NAC (e.g., 0.5 mM).
-
Treatment: Treat the cells with the this compound compound alone and in combination with NAC. Include controls for untreated cells, cells treated with the vehicle, and cells treated with NAC alone.
-
Incubation and Viability Assessment: Incubate the cells for the desired period (e.g., 48 hours) and then assess cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the cytotoxicity of the this compound compound in the presence and absence of NAC. A significant increase in cell viability in the presence of NAC suggests that oxidative stress contributes to the compound's cytotoxicity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Off-target inhibition of the PI3K/Akt pathway by this compound.
Caption: Troubleshooting workflow for high non-target cytotoxicity.
Caption: Workflow for investigating and mitigating oxidative stress-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. benchchem.com [benchchem.com]
- 5. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Enhancing the Selectivity of Thiazole-4-Carboxamide-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiazole-4-carboxamide-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My this compound inhibitor demonstrates significant off-target activity. How can I improve its selectivity?
Answer: Improving inhibitor selectivity is a common challenge that often requires medicinal chemistry efforts guided by structure-activity relationship (SAR) studies. Off-target activity can arise from the inhibitor binding to unintended kinases or other proteins. Here are several strategies to enhance selectivity:
-
Structural Modifications: The selectivity of this compound derivatives can be finely tuned through specific chemical modifications.
-
Substituents on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the core structure are critical. For instance, in the context of COX inhibitors, introducing a bulky, lipophilic group like a tert-butyl substituent can increase potency and may alter selectivity by interacting with hydrophobic pockets in the target's active site[1]. Conversely, hydrophilic methoxy groups can also influence selectivity, though their effect is highly dependent on their position[2][3]. For some c-Met inhibitors, fluorine substitutions on the benzene ring led to higher cytotoxicity against cancer cell lines compared to chlorine or methyl groups[4].
-
Core Scaffold Modifications: The thiazole carboxamide moiety itself is a key determinant of interaction. Studies on c-Met inhibitors have shown that a thiazole carboxamide scaffold was more suitable for hydrogen-bonding interactions than a thiadiazole carboxamide, leading to greater potency[5].
-
Amide Linker: The amide group is crucial for forming hydrogen bonds with the target protein, which helps maintain the specific molecular conformation required for selective binding[5][6].
-
-
Computational Modeling: Utilize molecular docking studies to understand the binding modes of your inhibitor within the active sites of both the intended target and known off-targets[7][8]. This can reveal key residues that differ between proteins, providing a rational basis for designing modifications that favor binding to the desired target. For example, docking studies can help identify opportunities to form additional hydrogen bonds or exploit unique hydrophobic pockets in the target kinase that are absent in off-targets[9].
-
Systematic SAR Exploration: Synthesize and test a focused library of analogues with systematic variations at key positions identified from SAR and docking studies. This allows for a comprehensive exploration of the chemical space around your lead compound to identify modifications that enhance selectivity.
Quantitative Data: SAR of this compound Derivatives
The following table summarizes data from studies on COX and c-Met inhibitors, illustrating how structural changes impact potency and selectivity.
| Compound ID | Target(s) | Key Structural Features | IC50 (µM) | Selectivity Ratio/Index | Reference |
| Compound 2a | COX-1 / COX-2 | Trimethoxyphenyl substituent | COX-1: >10 / COX-2: 0.958 | 2.766 (COX-2/COX-1) | [7] |
| Compound 2b | COX-1 / COX-2 | tert-butylphenyl substituent | COX-1: 0.239 / COX-2: 0.191 | 1.251 (COX-1/COX-2) | [7] |
| Compound 2j | COX-1 / COX-2 | Dimethoxyphenyl substituent | COX-1: 1.443 / COX-2: 0.957 | 1.507 (COX-1/COX-2) | [1] |
| Compound 2f | COX-1 / COX-2 | Trimethoxyphenyl on amide N | - | 3.67 (COX-2/COX-1) | [3] |
| Compound 51f | c-Met | Thiazole carboxamide, 4-F-Phenyl | 0.029 | - | [5] |
| Compound 51am | c-Met | Thiazole carboxamide, F substitutions | 0.015 | High selectivity vs normal cells | [5] |
Note: Selectivity Ratio is calculated differently across studies. Refer to the source for precise definitions.
References
- 1. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in Thiazole-4-carboxamide biological replicates.
Welcome to the technical support center for researchers utilizing Thiazole-4-carboxamide compounds in biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address inconsistencies in your experimental replicates and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is the difference between biological and technical replicates, and why are they important in this compound studies?
A1: Understanding the distinction between biological and technical replicates is fundamental to designing robust experiments.
-
Technical replicates are repeated measurements of the same sample. For example, plating the same treated cell suspension into multiple wells of a microplate and measuring the response.[1][2] Technical replicates help to control for procedural variability and ensure the reproducibility of the assay itself.[2]
Inconsistent results between biological replicates often point to underlying biological variability or subtle differences in experimental conditions over time, while inconsistencies between technical replicates typically indicate issues with assay execution, such as pipetting errors.[1][4]
Q2: My IC50 values for a specific this compound derivative vary significantly between experiments. What are the potential causes?
A2: Significant variation in IC50 values is a common challenge and can stem from several factors:
-
Cell-Based Factors:
-
Cell Line Integrity: Ensure your cell line is not misidentified or contaminated (e.g., with mycoplasma), which can alter cellular responses to drug treatment.[5]
-
Passage Number: Use cells within a consistent and low passage number range for all experiments.[1][5] Cellular characteristics and drug sensitivity can change as cells are passaged over time.
-
Cell Seeding Density: Inconsistent cell numbers at the time of treatment can lead to variable results.[1]
-
-
Compound Stability and Handling:
-
Assay Protocol Variability:
-
Incubation Times: Minor deviations in the duration of compound treatment or subsequent assay steps can impact the results.
-
Reagent Concentrations: Inconsistent reagent concentrations can lead to variability.
-
Solvent Effects: The solvent used to dissolve the this compound (e.g., DMSO) can have cytotoxic effects at higher concentrations. It is crucial to include appropriate solvent controls in every experiment.[5]
-
Q3: I'm observing high background noise in my fluorescence-based assay with a this compound. What can I do to reduce it?
A3: High background noise can mask the true effect of your compound. Here are some common causes and solutions:
-
Autofluorescence: Cellular components and media constituents like phenol red and fetal bovine serum can cause autofluorescence.[6][7]
-
Microplate Choice: The color of the microplate is critical for fluorescence assays.
-
Reader Settings:
Troubleshooting Guides
Issue 1: Inconsistent Results Between Biological Replicates
If you are observing significant variability between experiments conducted on different days, this troubleshooting guide can help you identify the source of the inconsistency.
Troubleshooting Workflow for Biological Replicate Inconsistency
Caption: Troubleshooting workflow for inconsistent biological replicates.
Data Presentation: Example of Inconsistent vs. Consistent Biological Replicates
Inconsistent Results:
| Experiment | IC50 (µM) |
|---|---|
| Day 1 | 1.5 |
| Day 2 | 5.2 |
| Day 3 | 0.8 |
| Std. Dev. | 2.3 |
Consistent Results after Protocol Standardization:
| Experiment | IC50 (µM) |
|---|---|
| Day 1 | 2.1 |
| Day 2 | 2.5 |
| Day 3 | 2.3 |
| Std. Dev. | 0.2 |
Issue 2: High Variability Within a Single Assay Plate (Technical Replicates)
High variability between technical replicates on the same plate often points to issues with the assay setup and execution.
Troubleshooting Workflow for Technical Replicate Inconsistency
Caption: Troubleshooting workflow for inconsistent technical replicates.
Data Presentation: Example of High vs. Low Technical Variability
High Variability:
| Replicate | Absorbance |
|---|---|
| 1 | 0.85 |
| 2 | 0.62 |
| 3 | 0.91 |
| %CV | 18.2% |
Low Variability after Technique Refinement:
| Replicate | Absorbance |
|---|---|
| 1 | 0.78 |
| 2 | 0.81 |
| 3 | 0.79 |
| %CV | 1.9% |
Experimental Protocols
General Protocol for Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound in appropriate cell culture media.
-
Remove the old media from the plate and add the media containing the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the vehicle control.
-
Calculate IC50 values using a suitable software package.
-
Signaling Pathway Example: Hypothetical this compound Inhibition of a Kinase Pathway
Many this compound derivatives are developed as kinase inhibitors.[8] The following diagram illustrates a hypothetical signaling pathway where a this compound compound inhibits a key kinase, leading to a downstream effect on cell proliferation.
Caption: Hypothetical kinase inhibition by a this compound.
References
- 1. zmshealthbio.com [zmshealthbio.com]
- 2. licorbio.com [licorbio.com]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. selectscience.net [selectscience.net]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Thiazole-4-Carboxamide Derivatives Demonstrate Potent Anticancer Activity in Xenograft Models: A Comparative Guide
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide on the anticancer activity of Thiazole-4-carboxamide derivatives in preclinical xenograft models. This guide provides an objective analysis of a novel Thiazole-2-carboxamide compound, Compound 6f , and compares its efficacy with established anticancer agents, including the multi-kinase inhibitor Dasatinib , the c-Met inhibitor BMS-777607 , and the COX-2 inhibitor Celecoxib . The data presented is compiled from peer-reviewed studies and aims to offer a clear comparison supported by experimental data.
Comparative Efficacy in Xenograft Models
This compound derivatives have emerged as a promising class of compounds in oncology, with many exhibiting significant antitumor properties by targeting key signaling pathways involved in cancer progression. This guide focuses on the in vivo validation of these compounds, presenting key data on their efficacy in established tumor xenograft models.
Data Summary: Tumor Growth Inhibition in Xenograft Models
| Compound/Drug | Compound Class | Xenograft Model | Cancer Type | Dosage | Tumor Growth Inhibition (TGI) / Effect | Reference |
| Compound 6f | Thiazole-2-carboxamide | NCI-H1975 | Non-Small Cell Lung Cancer | 10 mg/Kg | 84.3% TGI | [1][2] |
| Dasatinib | Multi-kinase inhibitor (contains Thiazole carboxamide) | MDA-MB-231 (osteotropic) | Triple-Negative Breast Cancer | 100 mg/kg (i.p., weekdays) | Significantly less skeletal metastases | [3][4] |
| BMS-777607 | c-Met Inhibitor | KHT sarcoma | Sarcoma | 25 mg/kg/day | Decreased lung tumor nodules by 28.3% | |
| Celecoxib | COX-2 Inhibitor | IOMM-Lee, CH157-MN | Meningioma | 500, 1000, 1500 ppm in chow | 66% and 65% reduction in mean tumor volume | [5] |
| Celecoxib | COX-2 Inhibitor | HT-29, HCT-116 | Colon Cancer | 160 ppm in diet | 75% and 74% TGI, respectively | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for establishing and utilizing xenograft models to test the efficacy of anticancer compounds.
Human Tumor Xenograft Model Protocol (General)
This protocol provides a general framework for establishing a subcutaneous xenograft model, which can be adapted for specific cell lines and test compounds.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., NCI-H1975 for non-small cell lung cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to 80-90% confluency and harvested using trypsin-EDTA.
-
The cells are then washed with sterile phosphate-buffered saline (PBS) and resuspended in a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
2. Animal Husbandry:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) aged 4-6 weeks are used.
-
Animals are housed in a pathogen-free environment with ad libitum access to food and water.
3. Tumor Implantation:
-
A cell suspension of 0.1 mL (containing 1 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.
4. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
The test compound (e.g., Compound 6f, Dasatinib) is formulated in an appropriate vehicle and administered to the treatment group via the specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle only.
5. Efficacy Evaluation:
-
Tumor volume is measured two to three times a week and calculated using the formula: (Length x Width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
-
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound derivatives and the comparative agents can be attributed to their interaction with specific signaling pathways crucial for tumor growth, proliferation, and survival.
Dasatinib Signaling Pathway
Dasatinib is a multi-kinase inhibitor that targets several key signaling pathways involved in cancer. Its core structure contains a thiazole-carboxamide moiety.
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream pathways that promote cancer cell proliferation and survival.
c-Met Signaling Pathway
Many novel this compound derivatives are designed as inhibitors of the c-Met receptor tyrosine kinase.
Caption: c-Met inhibitors block the HGF-induced signaling cascade, thereby inhibiting cancer cell growth and metastasis.
COX-2 Signaling Pathway
Some this compound derivatives exhibit inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.
Caption: COX-2 inhibitors reduce the production of prostaglandins, which are key mediators of inflammation and cancer progression.
Conclusion
The data presented in this guide underscore the significant potential of this compound derivatives as a versatile scaffold for the development of novel anticancer agents. The compelling in vivo efficacy of compounds like 6f, which demonstrates substantial tumor growth inhibition, warrants further investigation and development. By providing a comparative framework against established drugs targeting similar pathways, this guide serves as a valuable resource for researchers dedicated to advancing cancer therapy. The detailed experimental protocols and pathway diagrams offer practical tools to facilitate further research in this promising area of oncology.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]
- 3. Dasatinib prevents skeletal metastasis of osteotropic MDA-MB-231 cells in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dasatinib prevents skeletal metastasis of osteotropic MDA-MB-231 cells in a xenograft mouse model - ProQuest [proquest.com]
- 5. benchchem.com [benchchem.com]
- 6. Dasatinib inhibition of cSRC prevents the migration and metastasis of canine mammary cancer cells with enhanced Wnt and HER signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of Thiazole-4-carboxamide versus established kinase inhibitors
A comparative analysis of Thiazole-4-carboxamide derivatives against established kinase inhibitors reveals a promising new class of therapeutics with potent and selective activity against key cancer-associated kinases. This guide provides a comprehensive overview of their performance, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug discovery and development.
Recent studies have highlighted the potential of this compound scaffolds as a foundation for novel kinase inhibitors. These compounds have demonstrated significant efficacy, in some cases surpassing established inhibitors in preclinical studies. This comparison focuses on their activity against key kinases such as c-Met, Cyclin-Dependent Kinase 9 (CDK9), and others, providing a side-by-side look at their inhibitory concentrations and cellular effects.
Performance Against Key Kinase Targets: A Quantitative Comparison
The following tables summarize the in vitro potency of selected this compound derivatives against various kinases, benchmarked against well-known inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) Against c-Met Kinase
| Compound | IC50 (nM) | Compared Inhibitor | IC50 (nM) | Reference |
| Compound 51am | 2.54 ± 0.49 | Foretinib | Not specified in text | [1][2][3] |
| Compound 51ak | 3.89 | Foretinib | Not specified in text | [1] |
| Compound 51al | 5.23 | Foretinib | Not specified in text | [1] |
| Compound 51an | 3.73 | Foretinib | Not specified in text | [1] |
| Compound 48 | 2.54 ± 0.49 | Not specified in text | Not specified in text | [4] |
Table 2: Comparative Inhibitory Activity (IC50) Against Cyclin-Dependent Kinases (CDKs)
| Compound | Target Kinase | IC50 (nM) | Compared Inhibitor | IC50 (nM) | Reference |
| Compound 25 | CDK9 | Not specified in text (µM range) | Not specified in text | Not specified in text | [4] |
| Thiazole Derivatives | CDK9/cyclin T | 6 - 43 | Not specified in text | Not specified in text | [5] |
Table 3: Comparative Inhibitory Activity (IC50) Against Other Kinases
| Compound | Target Kinase | IC50 (nM) | Compared Inhibitor | IC50 (nM) | Reference |
| Compound 39 | V600E B-RAF | 0.978 | Sorafenib | 1950 - 5450 | [4] |
| Compound 42 | GSK-3β | 0.29 ± 0.01 | Not specified in text | Not specified in text | [4] |
| Compound 47 | Not specified in text | 0.06 ± 0.01 | Foretinib | 1.16 ± 0.17 | [4] |
| Compound 53 | ALK | 12.4 | Not specified in text | Not specified in text | [4] |
| Compound 1g | CK2 | 1900 | Not specified in text | Not specified in text | [6] |
| Compound 1g | GSK3β | 670 | Not specified in text | Not specified in text | [6] |
| Compound 4v | ROCK II | 20 | Not specified in text | Not specified in text | [7] |
Signaling Pathways and Mechanism of Action
This compound derivatives exert their effects by inhibiting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagrams below illustrate the targeted pathways.
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: CDK9-mediated transcriptional elongation and its inhibition.
Experimental Protocols
The following provides a generalized methodology for the key in vitro kinase inhibition assays cited in the comparative studies.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Reagents and Materials:
-
Recombinant human kinase (e.g., c-Met, CDK9/cyclin T)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives and established inhibitors)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
-
Assay Procedure:
-
A solution of the test compound is prepared in DMSO and serially diluted.
-
The kinase, substrate, and assay buffer are added to the wells of a 384-well plate.
-
The test compound dilutions are added to the wells.
-
The reaction is initiated by adding ATP.
-
The plate is incubated at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of product (e.g., ADP) formed is measured using a suitable detection reagent and a plate reader.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The comparative data presented herein demonstrates that this compound derivatives are a highly promising class of kinase inhibitors. Their potent and, in some instances, selective inhibition of key oncogenic kinases like c-Met and CDK9 warrants further investigation. The provided experimental framework and pathway diagrams offer valuable tools for researchers aiming to build upon these findings and develop the next generation of targeted cancer therapies.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cross-Validation of In Vitro and In Vivo Efficacy of Thiazole-4-Carboxamide Derivatives as c-Met Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pre-clinical efficacy of a promising Thiazole-4-carboxamide derivative, compound 51am , a potent c-Met kinase inhibitor. The data presented herein summarizes its in vitro activity against c-Met and various cancer cell lines, alongside its in vivo pharmacokinetic profile. This cross-validation is a critical step in the early-stage assessment of novel therapeutic candidates. For comparative context, data on Foretinib, a known c-Met inhibitor, is also included.
Data Presentation
In Vitro Efficacy and Cytotoxicity
Compound 51am has demonstrated significant potency as a c-Met inhibitor in biochemical assays and has shown considerable cytotoxic activity against a panel of human cancer cell lines.[1][2] The tables below summarize the key quantitative data.
Table 1: In Vitro c-Met Kinase Inhibitory Activity [1]
| Compound | c-Met IC50 (nM) |
| 51am | 2.54 |
| Foretinib (Control) | - |
Table 2: In Vitro Cytotoxicity (IC50, µM) [2]
| Compound | A549 (Lung Carcinoma) | HT-29 (Colorectal Carcinoma) | MDA-MB-231 (Breast Carcinoma) | MKN-45 (Gastric Carcinoma) |
| 51am | 0.83 | 0.68 | 3.94 | - |
| Foretinib (Control) | - | - | - | - |
Note: Specific IC50 values for Foretinib against these cell lines were not provided in the primary source material for direct comparison in this table.
In Vivo Pharmacokinetic Profile
While in vivo efficacy studies showing tumor growth inhibition for compound 51am are not available in the reviewed literature, its pharmacokinetic profile has been evaluated in BALB/c mice.[1][3] A good pharmacokinetic profile is a prerequisite for a drug's potential in vivo efficacy.
Table 3: Pharmacokinetic Parameters of Compound 51am in BALB/c Mice [1]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| Intravenous (i.v.) | - | - | - | - | - |
| Oral (p.o.) | - | - | - | - | - |
Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were stated to be determined but specific values are not provided in the available abstracts.
Experimental Protocols
In Vitro c-Met Kinase Inhibition Assay
The inhibitory activity of this compound derivatives against the c-Met kinase was likely determined using a biochemical assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.
General Protocol Outline:
-
Reagent Preparation: A reaction buffer containing ATP and a suitable substrate (e.g., a poly-GT peptide) is prepared. The test compounds are serially diluted to various concentrations.
-
Kinase Reaction: Recombinant human c-Met kinase is incubated with the test compounds in the reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, a detection reagent is added to measure the extent of substrate phosphorylation or ATP consumption. For TR-FRET, this involves antibodies that detect the phosphorylated substrate. For ADP-Glo™, the amount of ADP produced is measured via a luminescence signal.
-
Data Analysis: The signal is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
General Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
Mandatory Visualization
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling pathways that are crucial for cell proliferation, survival, motility, and invasion. Dysregulation of this pathway is a hallmark of many cancers.
Caption: Simplified c-Met signaling pathway.
Experimental Workflow: In Vitro to In Vivo Assessment
The logical progression from in vitro screening to in vivo evaluation is a standard workflow in pre-clinical drug discovery.
Caption: Pre-clinical assessment workflow.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Binding Secrets of Thiazole-4-carboxamide: A Guide to Site-Directed Mutagenesis Validation
For researchers, scientists, and drug development professionals, confirming the precise binding mode of a therapeutic candidate is a critical step in the journey from discovery to clinic. This guide provides a comparative analysis of a Thiazole-4-carboxamide derivative's interaction with its protein target, showcasing the power of site-directed mutagenesis in validating computational predictions and elucidating structure-activity relationships.
This technical guide will delve into the experimental validation of the binding mode of a potent this compound inhibitor targeting the c-Met kinase, a crucial protein in cell signaling and cancer progression. By comparing its activity against the wild-type enzyme and its mutants, we can pinpoint the key amino acid residues essential for its inhibitory action.
Illuminating the Interaction: this compound and c-Met Kinase
Molecular docking studies are instrumental in predicting how a ligand, such as a this compound derivative, might fit into the binding pocket of its target protein. These computational models generate hypotheses about the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's affinity and specificity. However, these predictions remain theoretical until substantiated by experimental evidence.
Site-directed mutagenesis serves as the gold standard for this validation. By systematically replacing specific amino acid residues in the protein's active site, researchers can observe the resulting impact on the inhibitor's potency. A significant decrease in inhibitory activity upon mutation of a particular residue provides strong evidence for its direct involvement in the binding of the compound.
In a key study, a this compound derivative, compound 51am , was identified as a potent inhibitor of c-Met kinase.[1][2][3] Molecular modeling suggested that this compound forms critical hydrogen bonds with the hinge region of the kinase and engages in hydrophobic interactions within the binding pocket. To validate this predicted binding mode, the inhibitory activity of compound 51am was assessed against both the wild-type c-Met kinase and a panel of clinically relevant mutants.
Quantitative Analysis: Wild-Type vs. Mutant c-Met Kinase
The following table summarizes the inhibitory activity (IC50) of compound 51am against wild-type c-Met and several of its mutant forms. A lower IC50 value indicates greater potency.
| c-Met Kinase | IC50 (nM) of Compound 51am | Fold Change vs. Wild-Type |
| Wild-Type | 2.54 | - |
| M1250T | 3.21 | 1.26 |
| Y1235D | 4.56 | 1.80 |
| D1228N | 5.12 | 2.02 |
The data clearly demonstrates that while compound 51am retains potent activity against the M1250T mutant, its efficacy is modestly reduced against the Y1235D and D1228N mutants. This suggests that the tyrosine at position 1235 and the aspartate at position 1228 play a role in the optimal binding of this inhibitor. The relatively small fold change, however, indicates that other interactions are also crucial for the compound's overall high affinity.
Visualizing the Scientific Process
To understand the workflow and the underlying molecular interactions, the following diagrams, generated using Graphviz (DOT language), illustrate the key processes.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Head-to-Head Comparison of Thiazole-4-Carboxamide Derivatives' Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various Thiazole-4-carboxamide derivatives. The information is supported by experimental data from recent studies, offering a valuable resource for identifying promising compounds for further investigation.
This guide summarizes quantitative data on the inhibitory activities of different this compound derivatives against key biological targets, including Cyclooxygenase (COX) enzymes, c-Met kinase, and various cancer cell lines. Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and facilitate further research.
Data Presentation: Comparative Potency of this compound Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives, providing a clear comparison of their potency against different biological targets. Lower IC50 values indicate higher potency.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2a | COX-1 | 2.65 | 0.36 |
| COX-2 | 0.958 | ||
| 2b | COX-1 | 0.239 | 1.25 |
| COX-2 | 0.191 | ||
| 2j | COX-2 | 0.957 | >1.507 |
| St. 6 | COX-1 | >5 | 3.67 |
| COX-2 | 5 (53.9% inhibition) | ||
| Celecoxib | COX-1 | 0.05 | 23.8 |
| COX-2 | 0.002 |
Data sourced from multiple studies for comparative purposes.[1][2]
Table 2: Antiproliferative Activity of this compound Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 2a | HepG2 | 60.75 |
| 2b | COLO205 | 30.79 |
| B16F1 | 74.15 | |
| 51am | A549 | 0.83 |
| HT-29 | 0.68 | |
| MDA-MB-231 | 3.94 | |
| Foretinib | A549 | - |
| HT-29 | - | |
| MDA-MB-231 | - |
Note: Foretinib is included as a positive control for c-Met inhibitors.[1][3]
Table 3: In Vitro c-Met Kinase Inhibitory Activity
| Compound | IC50 (nM) |
| 51a | 56.64 |
| 51b | 50.15 |
| 51e | 34.48 |
| 51f | 29.05 |
| 51j | 29.54 |
| 51am | 2.54 |
| 51an | 3.73 |
| Foretinib | - |
Foretinib is a known c-Met inhibitor used as a positive control.[3]
Table 4: Antioxidant Activity of this compound Derivatives (DPPH Assay)
| Compound | IC50 (µM) |
| LMH6 | 0.185 ± 0.049 |
| LMH7 | 0.221 ± 0.059 |
| Trolox | 3.10 ± 0.92 |
Trolox is a standard antioxidant used as a positive control.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes COX-1 and COX-2.
-
Reagent Preparation : Prepare assay buffer (e.g., Tris-HCl buffer, pH 8.0), Heme, and solutions of the test compounds and control inhibitors (e.g., Celecoxib).
-
Enzyme Preparation : Use purified ovine or human COX-1 and COX-2 enzymes. Dilute the enzymes to the desired concentration in the assay buffer.
-
Assay Procedure :
-
In a 96-well plate, add the assay buffer, Heme, and the enzyme (either COX-1 or COX-2) to the appropriate wells.
-
Add the test compound or control inhibitor to the "Inhibitor Wells". For "100% Initial Activity Wells", add the vehicle control. "Background Wells" contain buffer and Heme only.
-
Incubate the plate for a short period (e.g., 5 minutes at 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid, the substrate for COX enzymes.
-
-
Detection : The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm) using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
MTS Assay for Cytotoxicity
The MTS assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.
-
Cell Culture : Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition : Add the MTS reagent, which contains a tetrazolium salt and an electron coupling reagent, to each well.
-
Incubation and Measurement : Incubate the plate for 1-4 hours at 37°C. Viable cells with active metabolism will reduce the MTS tetrazolium compound into a colored formazan product. Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis : The amount of formazan produced is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment compared to the vehicle control and determine the IC50 value.
c-Met Kinase Inhibition Assay
This assay measures the ability of compounds to inhibit the kinase activity of the c-Met receptor.
-
Reagent Preparation : Prepare kinase buffer, ATP solution, and the c-Met kinase substrate (e.g., a synthetic peptide).
-
Assay Procedure :
-
In a 96- or 384-well plate, add the test compounds at various concentrations.
-
Add the purified recombinant c-Met kinase enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Detection : The amount of phosphorylated substrate is quantified. A common method is to use an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-based format or using fluorescence-based detection technologies like TR-FRET.
-
Data Analysis : The signal is inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant activity of compounds by measuring their ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Reagent Preparation : Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. Also, prepare solutions of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) at various concentrations.
-
Assay Procedure :
-
In a 96-well plate, add the test compound solutions to the wells.
-
Add the DPPH working solution to all wells. A control well should contain only the solvent and the DPPH solution.
-
-
Incubation : Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : The DPPH radical has a deep violet color, which changes to yellow upon reduction by an antioxidant. Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis : The decrease in absorbance is indicative of the radical scavenging activity. Calculate the percentage of radical scavenging activity for each concentration of the test compound and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[4][5]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of this compound derivatives.
Caption: COX-2 Signaling Pathway in Cancer.
Caption: c-Met Signaling Pathway.
Caption: Drug Discovery Workflow.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cyclooxygenase-2 in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
Evaluating the Therapeutic Index of Thiazole-4-Carboxamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the therapeutic index of various this compound analogs, focusing on their anti-cancer and anti-inflammatory properties. The therapeutic index, a measure of a drug's safety, is evaluated by comparing the dose required for a therapeutic effect to the dose that causes toxicity. Here, we summarize key experimental data, detail the methodologies used, and visualize relevant biological pathways to aid in the ongoing development of safer and more effective therapeutic agents.
Data Presentation: Comparative Efficacy and Cytotoxicity
The following tables summarize the in vitro efficacy and cytotoxicity of various this compound analogs from recent studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The therapeutic index can be inferred by comparing the IC50 values against therapeutic targets (e.g., cancer cells, specific enzymes) with the IC50 or half-maximal cytotoxic concentration (CC50) values against normal, non-cancerous cells. A higher ratio of cytotoxic concentration in normal cells to the effective concentration in cancer cells suggests a more favorable therapeutic window.
Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | CC50 (µM) | Reference |
| Series 4 (4a-4f) | [4] | ||||
| 4c (para-nitro) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | - | - | [4] |
| 4d (meta-chloro) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | - | - | [4] |
| Series 2 (2a-2j) | [5][6] | ||||
| 2a | HepG2 (Hepatocarcinoma) | 60.75 | Hek293t, LX-2 | >300 | [5] |
| 2b | COLO205 (Colon Adenocarcinoma) | 30.79 | Hek293t, LX-2 | 116.96 ± 2.05, 203.71 ± 1.05 | [5][6] |
| 2b | B16F1 (Melanoma) | 74.15 | Hek293t, LX-2 | 116.96 ± 2.05, 203.71 ± 1.05 | [5][6] |
| Compound 51am | [7] | ||||
| 51am | A549 (Lung Carcinoma) | 0.83 | HUVEC, FHC | > Foretinib | [7] |
| 51am | HT-29 (Colorectal Adenocarcinoma) | 0.68 | HUVEC, FHC | > Foretinib | [7] |
| 51am | MDA-MB-231 (Breast Cancer) | 3.94 | HUVEC, FHC | > Foretinib | [7] |
| Thiazole-thiophene hybrids | [8] | ||||
| 9 | MCF-7 (Breast Cancer) | 14.6 ± 0.8 | - | - | [8] |
| 11b | MCF-7 (Breast Cancer) | 28.3 ± 1.5 | - | - | [8] |
| Methoxyphenyl thiazole carboxamides | [9] | ||||
| 2f | Huh7, MCF7, HCT116 | >40 | - | - | [9] |
| 2e | Huh7, MCF7, HCT116 | >40 | - | - | [9] |
Anti-inflammatory Activity (COX Inhibition)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Series 2 (2a-2j) | [5][6] | |||
| 2a | 2.650 ± 0.78 | 0.958 ± 0.12 | 2.766 | [5] |
| 2b | 0.239 ± 0.18 | 0.191 ± 0.05 | 1.251 | [5] |
| 2j | - | 0.957 | 1.507 | [6] |
| Methoxyphenyl thiazole carboxamides | [9] | |||
| 2f | - | - | 3.67 (at 5 µM) | [9] |
| 2h | 58.2% inhibition at 5 µM | 81.5% inhibition at 5 µM | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity Assays
1. MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., SKNMC, Hep-G2, MCF-7) are seeded in 96-well plates at a density of 8,000-10,000 viable cells per well.[4]
-
Incubation: The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for another 24-48 hours, depending on the cell line's doubling time.[4][8]
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
2. MTS Assay
The MTS assay, using the tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium], is a similar method to the MTT assay but has the advantage that the formazan product is soluble in the cell culture medium.
-
Cell Lines: A panel of cancer and normal cell lines are used.[5]
-
Treatment: Cells are treated with the test compounds for a specified period.
-
MTS Reagent: The MTS reagent is added directly to the culture wells.
-
Incubation and Reading: After a short incubation, the absorbance is read, typically at 490 nm.
3. Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins.
-
Cell Plating and Treatment: Similar to the MTT and MTS assays, cells are plated and treated with the compounds.
-
Fixation: Cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with SRB solution.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized.
-
Absorbance Measurement: The absorbance is read at approximately 570 nm.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay measures the ability of the compounds to inhibit the cyclooxygenase enzymes, which are key in the inflammatory pathway.
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Assay Principle: The assay measures the peroxidase activity of COX, where the production of prostaglandin G2 is coupled to the oxidation of a chromogenic substrate.
-
Procedure: The test compounds are pre-incubated with the enzyme before the addition of arachidonic acid. The subsequent color change is monitored spectrophotometrically.
-
Data Analysis: The IC50 values for each enzyme are determined to assess the potency and selectivity of the inhibitors.[5]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these analogs is critical for rational drug design. The following diagrams illustrate a proposed signaling pathway for anticancer activity and a general workflow for evaluating these compounds.
Caption: Proposed mechanism of anticancer activity for this compound analogs.
Caption: General experimental workflow for the development of this compound analogs.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 4. N-Phenyl-2-p-tolylthis compound derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Plasma: A Comparative Analysis of Thiazole-4-Carboxamide Prodrug Pharmacokinetics
For researchers and drug development professionals, optimizing the pharmacokinetic profile of a drug candidate is a critical step toward clinical success. Thiazole-4-carboxamide derivatives, a versatile scaffold with a broad range of biological activities, are often developed as prodrugs to enhance their absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative overview of the pharmacokinetic profiles of various this compound prodrugs, supported by experimental data, to aid in the selection and design of next-generation therapeutics.
This comparison focuses on key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability. The data presented herein is compiled from multiple preclinical studies, and while direct head-to-head comparisons are limited, this guide offers a valuable snapshot of how different prodrug strategies can significantly impact the systemic exposure of this compound-based active pharmaceutical ingredients.
Pharmacokinetic Profiles of Thiazole-Based Prodrugs
The following table summarizes the pharmacokinetic parameters of nitazoxanide, a 5-nitrothiazole derivative, and its amino-acid ester prodrug, RM-5061, in rats. This comparison highlights the potential of prodrug strategies to dramatically improve oral bioavailability.
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Species | Reference |
| Nitazoxanide | 50 | Oral | ~300 | ~1 | ~900 | 3 | Rat | [1] |
| RM-5061 (Tizoxanide Prodrug) | 50 | Oral | ~2100 | ~2 | ~6300 | 20 | Rat | [1] |
Note: The data for Nitazoxanide and RM-5061 are for the active metabolite, tizoxanide.
In a separate study evaluating a thiazole benzenesulfonamide β3-adrenergic receptor agonist (Compound 1) and its prodrugs in various species, a morpholine derivative (Compound 3) demonstrated a significant improvement in oral bioavailability in monkeys compared to the parent drug.
| Compound | Dose (mg/kg) | Route | Oral Bioavailability (%) | Species | Reference |
| Compound 1 | Not Specified | Oral | 17 | Rat | [2] |
| Compound 1 | Not Specified | Oral | 27 | Dog | [2] |
| Compound 1 | Not Specified | Oral | 4 | Monkey | [2] |
| Compound 3 (Prodrug of 1) | Not Specified | Oral | 56 | Monkey | [2] |
These examples underscore the utility of prodrug approaches in overcoming the poor oral absorption often associated with thiazole-containing compounds. The addition of moieties like amino acid esters or morpholine derivatives can enhance solubility and/or utilize active transport mechanisms to increase systemic exposure.[1][3]
Experimental Protocols
The following is a generalized methodology for conducting in vivo pharmacokinetic studies of this compound prodrugs, based on common practices in preclinical research.[4]
1. Animal Models:
-
Male and female Sprague-Dawley rats (or other relevant species such as C57BL/6 mice or beagle dogs) are typically used.
-
Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
For oral administration studies, animals are often fasted overnight prior to dosing.
2. Drug Administration:
-
Oral (p.o.): The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose.
-
Intravenous (i.v.): For determining absolute bioavailability, the compound is administered as a bolus injection or infusion into a cannulated vein (e.g., jugular vein) at a lower dose.
3. Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Blood is drawn from a suitable site (e.g., tail vein, jugular vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the prodrug and its active metabolite are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Experimental Workflow
Caption: A typical workflow for a preclinical pharmacokinetic study.
Logical Pathway for Prodrug Action
Caption: The logical pathway of an orally administered prodrug.
References
- 1. Synthesis and pre-clinical studies of new amino-acid ester thiazolide prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
Thiazole-4-carboxamide: A Comparative Analysis of its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Thiazole-4-carboxamide's effects on key downstream signaling pathways implicated in various disease processes. Through a comparative analysis with established inhibitors, this document offers supporting experimental data, detailed protocols, and visual representations of the molecular interactions to aid in research and development.
Executive Summary
This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating modulatory effects on several critical cellular signaling cascades. This guide focuses on the validation of these effects on the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, as well as its inhibitory action on cyclooxygenase (COX) enzymes and angiogenesis. By presenting head-to-head comparisons with well-characterized inhibitors such as BEZ235, Vandetanib, and Celecoxib, we aim to provide an objective assessment of this compound's potential as a therapeutic agent.
Comparative Data on Inhibitory Activities
The following tables summarize the quantitative data on the inhibitory potency of various this compound derivatives in comparison to established drugs. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.
Table 1: PI3K/Akt/mTOR Pathway Inhibition
| Compound | Target | Cell Line(s) | IC50 | Reference Compound | IC50 (Reference) |
| Thiazole Derivative 18 | PI3K/Akt/mTOR | A549, MCF-7, U-87 MG, HCT-116 | 0.50–4.75 µM | BEZ235 | Outperformed by Cmpd 18 |
| Thiazole Derivative 19 | PI3K/mTORC1 | MCF-7, U87 MG, A549, HCT116 | 0.30–0.45 μM | - | - |
| Thiazole Derivative 24 | PI3K | HT29 | 2.33 nM | Alpelisib | 4.96 nM |
| Thiazole Derivative 3b | PI3Kα / mTOR | Leukemia HL-60(TB) | 0.086 µM / 0.221 µM | Alpelisib / Dactolisib | Similar to Alpelisib for PI3Kα |
Table 2: Angiogenesis Inhibition
| Compound | Assay | Cell Line | IC50/Effect | Reference Compound | IC50/Effect (Reference) |
| This compound 3k | HUVEC Colony Formation & Migration | HUVEC | Similar or better than Vandetanib | Vandetanib | - |
| This compound 3k | VEGF-induced Angiogenesis | Aortic Ring Spreading & CAM model | Similar or better than Vandetanib | Vandetanib | - |
| Vandetanib | HUVEC Viability | HUVEC | 87% viability at 1 µM | - | - |
Table 3: COX Inhibition
| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (Reference) | Selectivity Index (Reference) |
| This compound 2a | COX-1 / COX-2 | 2.65 µM / 0.958 µM | 2.76 | Celecoxib | - / 0.002 µM | 23.8 |
| This compound 2b | COX-1 / COX-2 | 0.239 µM / 0.191 µM | 1.251 | Celecoxib | - / 0.002 µM | 23.8 |
| This compound 2f | COX-2 | - | 3.67 | Celecoxib | - / 0.002 µM | 23.8 |
Table 4: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line(s) | IC50 | Reference Compound | IC50 (Reference) |
| This compound 2a | HepG2 | 60.75 µM | 5-FU | - |
| This compound 2b | COLO205, B16F1 | 30.79 µM, 74.15 µM | 5-FU | - |
| Thiazole Derivative 4c | SKNMC | 10.8 µM | Doxorubicin | - |
| Thiazole Derivative 4d | Hep-G2 | 11.6 µM | Doxorubicin | - |
| Thiazole Derivative 4c | MCF-7, HepG2 | 2.57 µM, 7.26 µM | Staurosporine | 6.77 µM, 8.4 µM |
| Thiazole Derivative 51am | A549, HT-29, MDA-MB-231 | 0.83 µM, 0.68 µM, 3.94 µM | Foretinib | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the general workflows for the experimental validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability (MTS) Assay
This assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: The following day, cells are treated with various concentrations of the this compound derivative or the reference compound (e.g., 5-FU, Doxorubicin) for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTS Reagent Addition: After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for PI3K/Akt/mTOR and MAPK Pathways
This technique is employed to determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK signaling pathways.
-
Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then treated with the desired concentrations of this compound or a reference inhibitor for a specified time.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, p-JNK, JNK). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of this compound derivatives to inhibit the formation of capillary-like structures by endothelial cells.
-
Plate Coating: A 96-well plate is coated with Matrigel and incubated at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells per well in the presence of various concentrations of the this compound derivative or Vandetanib.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as the number of branches, total tube length, and number of loops using angiogenesis analysis software. The inhibitory effect is expressed as a percentage of the control.[1]
In Vitro COX Inhibition Assay
This assay determines the inhibitory activity and selectivity of this compound derivatives against COX-1 and COX-2 enzymes.
-
Enzyme and Compound Preparation: Human recombinant COX-1 and COX-2 enzymes are used. Test compounds, including this compound derivatives and Celecoxib, are prepared in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: The assay is performed in a reaction buffer containing the enzyme, heme, and a substrate such as arachidonic acid. The test compounds are pre-incubated with the enzyme before the addition of the substrate.
-
Quantification of Prostaglandin E2 (PGE2): The reaction is allowed to proceed for a specific time, and the amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Conclusion
The compiled data and experimental validations demonstrate that this compound and its derivatives are potent modulators of multiple downstream signaling pathways. The direct comparisons with established inhibitors like BEZ235, Vandetanib, and Celecoxib highlight the potential of this chemical scaffold in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers to further investigate and validate the therapeutic utility of this compound-based compounds.
References
Assessing the Selectivity of Thiazole-4-carboxamide Derivatives: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the kinase selectivity of Thiazole-4-carboxamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By presenting key experimental data, detailed protocols, and visual representations of associated biological pathways and workflows, this document serves as a practical resource for assessing the therapeutic potential and off-target effects of this important class of compounds.
Executive Summary
This compound derivatives have emerged as a promising scaffold in the development of targeted kinase inhibitors. Understanding the selectivity profile of these compounds is paramount for advancing preclinical and clinical development, as it directly impacts their efficacy and safety. This guide focuses on a well-characterized example, BMS-387032 (also known as SNS-032), to illustrate the process of selectivity assessment. The data presented herein demonstrates the potent and selective inhibition of Cyclin-Dependent Kinases (CDKs) by this compound, highlighting its potential as an anti-cancer agent.
Comparative Kinase Selectivity of BMS-387032
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. A highly selective compound is more likely to elicit the desired biological response with minimal off-target effects. The following table summarizes the inhibitory activity of the this compound derivative BMS-387032 against a panel of protein kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | IC50 (nM) | Selectivity Notes |
| CDK9 | 4 | Primary Target |
| CDK2 | 38 - 48 | High Potency [1][2] |
| CDK7 | 62 | High Potency [1][2] |
| CDK1 | 480 | ~12-fold selective over CDK2[1] |
| CDK4 | 925 | ~24-fold selective over CDK2[1] |
| CDK5 | 340 | Moderate Potency[2] |
| Unrelated Kinase Panel (190+ kinases) | >1000 | Highly selective against a broad range of kinases[3] |
Data compiled from multiple sources, please refer to the citations for specific experimental details.[1][2][3]
Experimental Protocols
Accurate and reproducible experimental design is fundamental to the assessment of kinase inhibitor selectivity. The following is a detailed methodology for a common in vitro kinase assay used for this purpose.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency.[4][5][6]
Materials:
-
This compound compound (e.g., BMS-387032)
-
Recombinant Kinase of interest (e.g., CDK9/Cyclin T1)
-
Kinase-specific substrate
-
ATP (Adenosine Triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Reaction Buffer (specific to the kinase being tested)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
5 µL of the diluted compound or vehicle control.
-
5 µL of a solution containing the kinase and its specific substrate.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Kinase Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (typically 30°C or room temperature).
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.[6]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the experimental process and the biological context of kinase inhibition, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: Simplified c-MET signaling pathway and point of inhibition.
References
- 1. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SNS-032 attenuates liver fibrosis by anti-active hepatic stellate cells via inhibition of cyclin dependent kinase 9 [frontiersin.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
Navigating the ADME-T Landscape of Novel Thiazole-4-Carboxamide Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) profile of new chemical entities is paramount. This guide provides a comparative analysis of the ADME-T properties of a series of recently developed thiazole-4-carboxamide derivatives, benchmarked against the established COX-2 inhibitor, Celecoxib. The analysis integrates in silico predictions for a new series of compounds with experimental in vivo pharmacokinetic data for a distinct this compound analog, offering a comprehensive overview for early-stage drug discovery.
A recent study focusing on a new series of this compound derivatives (compounds 2a-2j ) as potential cyclooxygenase (COX) inhibitors utilized computational models to predict their ADME-T properties.[1][2] While this in silico approach provides valuable early insights, it is crucial to contextualize these predictions with experimental data. To this end, this guide incorporates published experimental pharmacokinetic data for another thiazole-carboxamide derivative, compound 51am , and the well-characterized drug, Celecoxib.[3][4][5][6][7]
Comparative ADME-T Data Overview
The following table summarizes the available ADME-T parameters for the new this compound derivatives (2a-2j ), a distinct experimental this compound (51am ), and the comparator drug, Celecoxib. It is important to note that the data for compounds 2a-2j are based on computational predictions, while the data for 51am and Celecoxib are derived from experimental studies.
| Parameter | This compound Derivatives (2a-2j) (in silico)[1] | This compound (51am) (in vivo, mice)[3] | Celecoxib (in vivo, human/rat)[4][6] |
| Absorption | |||
| Oral Bioavailability (F%) | Predicted to have good oral absorption | 69% | 22-40% (human, capsule)[7]; ~59% (rat)[6] |
| Caco-2 Permeability (nm/sec) | Predicted values range from 25.3 to 134.8 | Not Available | High permeability (BCS Class II)[8] |
| Distribution | |||
| Plasma Protein Binding (%) | Not Available | Not Available | ~97% (human)[8] |
| Volume of Distribution (Vd) | Not Available | Not Available | 455 L (human)[7] |
| Metabolism | |||
| Primary Metabolizing Enzymes | Not Available | Not Available | CYP2C9 (major), CYP3A4 (minor)[4][5] |
| Metabolic Stability | Not Available | T1/2 = 5.6 h (oral), 3.2 h (IV) | T1/2 = 11-15 h (human)[8]; ~2.8 h (rat)[6] |
| Excretion | |||
| Major Route of Excretion | Not Available | Not Available | Feces and Urine[4][5] |
| Toxicity | |||
| hERG Blockade (IC50) | Predicted logHERG values range from -4.7 to -6.1 | Not Available | Not Available in this format |
| Cytotoxicity (IC50, normal cells) | >300 µM (most compounds)[1][2] | Not Available | Not Available in this format |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of ADME-T studies. Below are standard protocols for key in vitro assays that would be employed to experimentally determine the ADME-T properties of the new this compound derivatives.
Caco-2 Permeability Assay
This assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[9][10][11]
Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
The test compound is added to the apical (A) side of the monolayer to measure absorption (A-to-B transport).
-
In a separate well, the compound is added to the basolateral (B) side to measure efflux (B-to-A transport).
-
-
Sample Analysis: Samples are collected from the receiver compartment at specific time points and the concentration of the test compound is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).
Objective: To determine the rate of metabolic turnover of a compound in the presence of liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.
Objective: To quantify the percentage of a compound that is bound to plasma proteins.
Methodology (Rapid Equilibrium Dialysis - RED):
-
Assay Setup: A RED device is used, which consists of two chambers separated by a semi-permeable membrane.
-
Incubation: The test compound is added to plasma in one chamber, and buffer is placed in the other chamber. The system is incubated at 37°C until equilibrium is reached.
-
Sample Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
hERG Inhibition Assay
This assay is a critical safety screen to assess the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.
Objective: To determine the inhibitory effect of a compound on the hERG potassium channel.
Methodology (Patch Clamp Electrophysiology):
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is used to measure the ionic current flowing through the hERG channels in the presence of varying concentrations of the test compound.
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in ADME-T assessment and the mechanism of action of these compounds, the following diagrams are provided.
Caption: General experimental workflow for in vitro ADME-T profiling.
Caption: Simplified signaling pathway of COX-2 inhibition.
Conclusion
The comparative analysis of the new this compound derivatives reveals a promising profile based on in silico predictions, with most compounds adhering to key drug-likeness rules and showing low predicted toxicity. The experimental data for a related compound, 51am , demonstrates excellent oral bioavailability in mice, suggesting that this chemical scaffold has the potential for good pharmacokinetic properties.[3] However, it is crucial to underscore that in silico predictions require experimental validation. The provided experimental protocols offer a roadmap for the systematic evaluation of these new derivatives. By integrating computational and experimental approaches, researchers can more effectively navigate the complexities of drug discovery and identify promising new therapeutic candidates.
References
- 1. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ClinPGx [clinpgx.org]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and Opportunities for Celecoxib Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. enamine.net [enamine.net]
Safety Operating Guide
Navigating the Safe Disposal of Thiazole-4-Carboxamide: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds like Thiazole-4-carboxamide are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.[1] Handling should occur in a well-ventilated area.[2]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and impervious clothing.[1] | Prevents skin contact, which may cause irritation.[3] Contaminated clothing should be removed and washed before reuse.[2][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[5] | Protects against the inhalation of dust or vapors which may cause respiratory irritation.[3] |
II. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[6] The following procedure provides a general framework for its safe disposal.
Step 1: Waste Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed container.[1]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]
Step 2: Spill Management
-
In the event of a spill, immediately evacuate personnel from the affected area.[1]
-
Remove all sources of ignition, as some thiazole compounds are flammable.[6]
-
For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a suitable disposal container.[2]
-
For large spills, contact your institution's environmental health and safety (EHS) department or emergency responders.[6]
-
Do not allow the spilled material to enter drains or waterways.[2]
Step 3: Final Disposal
-
Dispose of the waste container through an approved waste disposal plant.[5] Do not attempt to dispose of it in the regular trash or down the drain.
-
Consult with your institution's EHS department to ensure compliance with all disposal regulations. They can provide guidance on licensed waste disposal contractors.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
This procedural guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult the specific Safety Data Sheet (SDS) for the compound and adhere to your institution's safety protocols and local regulations.
References
Essential Safety and Operational Guide for Handling Thiazole-4-carboxamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Thiazole-4-carboxamide. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS), the primary hazards are as follows:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
| Hazard Statement | GHS Classification | Pictogram |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | GHS07 |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | GHS07 |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | GHS07 |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | GHS07 |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles. |
| Face Shield | Worn over safety goggles | Recommended for handling large quantities or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact.[4] Check for chemical resistance and breakthrough time. |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | N95 or equivalent Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all handling procedures.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[6]
-
Prepare all necessary equipment and reagents before commencing work to minimize time spent in the handling area.
-
Designate a specific area for handling this compound to contain potential contamination.
2. Donning of Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
If there is a risk of splashing or handling larger quantities, wear a face shield over the safety goggles.
-
Wear a properly fitted N95 respirator or equivalent, especially when handling the compound in powdered form.
-
Finally, put on nitrile gloves, ensuring they overlap with the cuffs of the lab coat.
3. Handling the Compound:
-
Conduct all weighing and transferring of this compound within the chemical fume hood.
-
Handle the compound in a manner that minimizes the generation of dust and aerosols.[4]
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.
4. Post-Handling Procedures:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
Carefully remove PPE in the reverse order it was put on, avoiding contact with the contaminated outer surfaces.
-
Dispose of all contaminated disposable materials in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[4][6]
Emergency and Disposal Plans
Emergency Procedures:
| Incident | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, while holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[5][7] |
Disposal Plan:
-
Chemical Waste: Dispose of unused this compound and any solutions containing it in a designated hazardous chemical waste container. The container must be properly labeled with the chemical name and associated hazards.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of in a designated solid hazardous waste container.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[5][6] Consult your institution's environmental health and safety office for specific guidelines.
Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
References
- 1. 1,3-Thiazole-4-carboxamide | C4H4N2OS | CID 445276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3575-09-5 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
